Product packaging for Manganese--nickel (1/3)(Cat. No.:CAS No. 12057-83-9)

Manganese--nickel (1/3)

Cat. No.: B14718803
CAS No.: 12057-83-9
M. Wt: 231.018 g/mol
InChI Key: ZHPLHWFEPZUEMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Ni₃Mn in Advanced Materials Research

The significance of Ni₃Mn in the realm of advanced materials is multifaceted, with its unique magnetic and mechanical properties at the forefront of scientific inquiry. The transition from a disordered to an ordered atomic arrangement dramatically alters its behavior, making it a versatile material for a range of potential applications.

The magnetic properties of Ni₃Mn are highly sensitive to its atomic order. researchgate.net In its ordered L1₂ structure, Ni₃Mn exhibits ferromagnetic behavior, while the disordered face-centered cubic (fcc) state is typically paramagnetic at room temperature. researchgate.net This switchable magnetic character, tunable through heat treatment and processing, makes Ni₃Mn a promising candidate for applications in spintronics and magnetic data storage. The study of Ni-Mn alloys has shown that the magnetic properties, such as susceptibility and the presence of a displaced hysteresis loop, are strongly dependent on the structure. researchgate.net

Furthermore, the mechanical properties of Ni₃Mn are also intrinsically linked to its ordered state. Atomically ordered alloys, including Ni₃Mn, have been shown to possess high micro-hardness values and better resistance against embrittlement compared to their disordered counterparts. researchgate.net The development of nickel-based alloys capable of high strength at elevated temperatures was a significant driver for their growth, particularly with the advent of the jet engine. langleyalloys.com The ability of nickel alloys to form a stable, passivating oxide layer when heated contributes to their high-temperature capabilities. langleyalloys.com Research into Ni-Mn-based alloys has explored the introduction of a ductile γ phase to improve the otherwise brittle nature of these intermetallic compounds. researchgate.net

Historical Context of Atomic Ordering Investigations in Ni₃Mn Alloys

The investigation of atomic ordering in Ni-Mn alloys has a rich history, driven by the desire to understand the fundamental principles governing phase transformations and their effect on material properties. Early studies focused on characterizing the different structural states of Ni₃Mn and the kinetics of the ordering process.

The ordered state of Ni₃Mn typically adopts the L1₂ crystal structure, similar to Cu₃Au, where nickel atoms occupy the face-center positions and manganese atoms occupy the corner positions of a cubic lattice. Current time information in New York, NY, US. The disordered state, on the other hand, is a solid solution with a random distribution of Ni and Mn atoms on the fcc lattice sites. The transition between these states is a classic example of an order-disorder phase transformation. Current time information in New York, NY, US.

Key experimental techniques such as X-ray and neutron diffraction have been instrumental in elucidating the atomic arrangements in both ordered and disordered phases. These methods allow researchers to quantify the degree of long-range order (LRO), which describes the extent to which the atoms are arranged in a periodic pattern over large distances within the crystal. Studies have shown that the degree of atomic order has a direct correlation with the magnetic properties of Ni₃Mn alloys. researchgate.net For instance, the highest saturation magnetization is often observed in alloys with the maximum degree of atomic order. researchgate.net

The kinetics of the ordering process, including nucleation and growth of ordered domains, has also been a subject of intense study. youtube.comuky.edu Researchers have investigated how factors like annealing temperature and time influence the development of the ordered structure. nih.gov

Fundamental Research Questions Pertaining to Ni₃Mn and Related Alloys

Despite decades of research, several fundamental questions regarding Ni₃Mn and related alloys continue to drive scientific inquiry. These questions aim to deepen our understanding of the complex interplay between atomic structure, processing, and material properties.

The Precise Nature of the Order-Disorder Transition and its Influence on Magnetic and Mechanical Properties

A primary area of ongoing research is to precisely delineate the relationship between the degree of atomic order and the resulting magnetic and mechanical properties. While it is established that ordered Ni₃Mn is ferromagnetic and mechanically harder, a quantitative understanding of how properties evolve with varying degrees of LRO is still being refined. For example, studies on Si-doped Ni₃Mn have shown significant differences in magnetic properties between deformed (disordered) and undeformed (more ordered) specimens, with different Néel temperatures and effective magnetic moments. researchgate.net

The Kinetics of Phase Transformations and the Role of Defects

Understanding the kinetics of the order-disorder transformation is crucial for controlling the microstructure and, consequently, the properties of Ni₃Mn alloys. Research in this area focuses on the mechanisms of nucleation and growth of ordered domains within the disordered matrix. youtube.comuky.edu The role of crystalline defects, such as vacancies and grain boundaries, in facilitating or hindering the ordering process is a key aspect of these investigations. northeastern.edu The theory of phase-ordering kinetics provides a framework for understanding the dynamical evolution of the system from a disordered to an ordered state. uni-koeln.de

The Effect of Alloying Elements on Ordering Behavior and Material Properties

The addition of other elements to the Ni-Mn system can significantly alter the ordering behavior and introduce new functionalities. For instance, the study of Ni-Mn-Ga alloys has revealed a marked sensitivity to the degree of atomic order, which influences their shape memory properties. mdpi.com Investigating how different alloying elements partition between the sublattices of the ordered structure and how this affects the magnetic exchange interactions and mechanical strength remains an active area of research. The introduction of a secondary ductile phase through alloying is a strategy being explored to improve the mechanical properties of brittle Ni-Mn based alloys. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula MnNi3 B14718803 Manganese--nickel (1/3) CAS No. 12057-83-9

Properties

CAS No.

12057-83-9

Molecular Formula

MnNi3

Molecular Weight

231.018 g/mol

IUPAC Name

manganese;nickel

InChI

InChI=1S/Mn.3Ni

InChI Key

ZHPLHWFEPZUEMX-UHFFFAOYSA-N

Canonical SMILES

[Mn].[Ni].[Ni].[Ni]

Origin of Product

United States

Synthesis and Fabrication Methodologies for Ni₃mn and Analogous Manganese Nickel Compounds

Bulk Synthesis Techniques

Bulk synthesis methods are primarily employed to produce large quantities of manganese-nickel alloys, often as precursors for further processing or for applications where bulk material properties are essential.

High-Temperature Solid-Phase Methods for Ni₃Mn

High-temperature solid-phase synthesis, also known as solid-state reaction, is a conventional and widely used method for producing intermetallic compounds like Ni₃Mn. This technique involves the intimate mixing of precursor powders, typically elemental nickel and manganese, followed by heat treatment at elevated temperatures for extended periods. The reaction proceeds through atomic diffusion in the solid state, leading to the formation of the desired intermetallic phase.

The process parameters, including reaction temperature, time, and atmosphere, are critical in controlling the phase purity and microstructure of the final product. For instance, the formation of intermetallic compounds at the interface of solid nickel and liquid aluminum is a diffusion-controlled process. researchgate.net Sintering temperatures and times are crucial; for example, conventional sintering of nickel manganese oxide often requires temperatures around 1000°C for close to 40 hours to achieve high densities. rsc.org The formation of various intermetallic compounds is dependent on these parameters. researchgate.netresearchgate.netntu.edu.sg

A key challenge in the solid-state synthesis of manganese-containing alloys is the high oxygen affinity of manganese. tandfonline.com This necessitates careful control of the sintering atmosphere to prevent the formation of manganese oxides, which can be detrimental to the desired properties. tandfonline.com Despite these challenges, solid-state synthesis remains a viable and scalable method for producing bulk Ni₃Mn. lbl.gov

Melt Quenching for Microcrystalline Ni₃Mn Alloys

Melt quenching is a rapid solidification technique used to produce alloys with fine-grained, microcrystalline, or even amorphous structures. In this process, the constituent elements, nickel and manganese, are first melted together to form a homogeneous liquid. This molten alloy is then rapidly cooled at rates typically ranging from 10⁴ to 10⁶ K/s. This rapid cooling suppresses the formation of large, coarse grains that are typical of slower cooling methods, resulting in a microcrystalline structure. researchgate.netnasa.gov

The rapid quenching can lead to a decrease in transformation temperatures and saturation magnetization, which can be reversed by subsequent annealing. researchgate.net This technique can also extend the solid solubility of elements beyond their equilibrium limits. nasa.gov The resulting microcrystalline Ni₃Mn alloys often exhibit unique mechanical and magnetic properties compared to their conventionally cast counterparts.

Powder Metallurgy Approaches in Mn-Ni Systems

Powder metallurgy (PM) offers a versatile route for fabricating manganese-nickel components with complex shapes and controlled porosity. tandfonline.comgknpm.com The process generally involves four key steps: powder production, mixing, compaction, and sintering.

Powder Production: High-quality, pre-alloyed or elemental powders are the starting point. Advanced atomization techniques like water atomization, inert gas atomization, and electrode induction gas atomization are employed to produce powders with specific particle sizes and morphologies. gknpm.com

Mixing: The base metal powders are mixed with alloying elements such as manganese, nickel, copper, and molybdenum. gknpm.comnickelinstitute.org The choice of manganese carrier, such as electrolytic manganese or ferromanganese, is crucial. tandfonline.com

Compaction: The powder mixture is then compacted in a die at high pressure to form a "green" compact with sufficient strength for handling.

Sintering: The green compact is heated in a controlled atmosphere to a temperature below the melting point of the major constituent. During sintering, the powder particles bond together, leading to densification and the development of the desired microstructure and mechanical properties. Sintering of manganese-containing steels is challenging due to manganese's high oxygen affinity and vapor pressure, which can lead to manganese loss. tandfonline.comresearchgate.net Effective carbothermal reduction of manganese oxides at high sintering temperatures is necessary to mitigate these issues. tandfonline.com For instance, sintering of manganese ore fines requires high moisture and coke levels to achieve good results. jst.go.jp Pellet-sintering processes can reduce fuel consumption and improve the quality of the sintered product. jst.go.jpgoogle.com

Nanostructured and Thin Film Fabrication

The fabrication of manganese-nickel compounds as nanostructures or thin films opens up possibilities for their use in advanced applications such as batteries, supercapacitors, and electrochromic devices.

Hydrothermal Synthesis of Manganese-Nickel Oxide Nanoparticles and Thin Films

Hydrothermal synthesis is a solution-based method that utilizes high temperatures and pressures to crystallize materials directly from aqueous solutions. researchgate.net This technique is particularly effective for producing well-defined nanostructures of manganese-nickel oxides. In a typical process, soluble salts of manganese and nickel are dissolved in water, often with the addition of a precipitating agent or a surfactant to control particle size and morphology. The solution is then sealed in an autoclave and heated to temperatures typically ranging from 100 to 300°C. researchgate.netrsc.org

The properties of the resulting nanoparticles or thin films, such as crystallinity, morphology, and particle size, are highly dependent on the reaction parameters, including temperature, time, precursor concentration, and pH. researchgate.netresearchgate.net For example, porous nickel manganese layered double hydroxide (B78521) (NiMn-LDH) nanosheet films have been grown directly on substrates using a one-step hydrothermal method. rsc.org These films can be transformed into Ni₆MnO₈ films upon annealing. rsc.org Hydrothermal methods have also been used to synthesize MnO₂/NiO nanocomposites and various manganese oxide nanostructures by using different oxidizing agents. nih.govripublication.com The addition of nickel ions can significantly influence the morphology and electrochemical properties of the synthesized powders, changing them from rod-like to plate-like structures and increasing their specific capacitance. ntu.edu.tw This method offers a cost-effective and scalable route to produce high-quality manganese-nickel oxide nanomaterials for various applications. nih.gov103.5.180researchgate.netacs.org

Chemical Co-precipitation Methods for Ternary Manganese-Nickel-Cobalt Cathode Materials

Chemical co-precipitation is a widely used and scalable method for synthesizing precursors for ternary cathode materials like lithium nickel manganese cobalt oxides (NMC). wikipedia.orgconfex.com This method involves the simultaneous precipitation of metal ions (nickel, manganese, and cobalt) from a solution to form a homogeneous precursor, typically a hydroxide or carbonate. wikipedia.orgacs.orgresearchgate.net

The process begins with dissolving stoichiometric amounts of metal salts (e.g., sulfates or nitrates) in a solvent. wikipedia.org A precipitating agent, such as sodium hydroxide or sodium carbonate, is then added to the solution under controlled pH and temperature to induce the co-precipitation of the metal hydroxides or carbonates. wikipedia.orgconfex.comacs.org The resulting precipitate is then filtered, washed, and dried. This precursor is subsequently mixed with a lithium source, such as lithium hydroxide or lithium carbonate, and calcined at high temperatures (up to 900°C) to form the final NMC cathode material. wikipedia.orgnih.govfrontiersin.org

The morphology, particle size distribution, and elemental homogeneity of the precursor are critical factors that influence the electrochemical performance of the final cathode material. wikipedia.orgresearchgate.netaip.org By carefully controlling the co-precipitation parameters, such as pH, temperature, stirring rate, and reactant concentration, it is possible to tailor the properties of the precursor and, consequently, the performance of the NMC cathode. confex.com

Interactive Data Tables

Table 1: Overview of Synthesis Methods for Manganese-Nickel Compounds

Synthesis MethodProduct FormKey Process ParametersAdvantagesChallenges/Disadvantages
High-Temperature Solid-Phase Bulk, IntermetallicTemperature, Time, AtmosphereScalable, Simple EquipmentHigh Energy Consumption, Potential for Oxide Formation tandfonline.com
Melt Quenching Microcrystalline AlloysCooling Rate, Melt TemperatureUnique Microstructures, Enhanced PropertiesRequires Specialized Equipment, Limited to Certain Geometries
Powder Metallurgy Bulk ComponentsPowder Characteristics, Compaction Pressure, Sintering Temperature/AtmosphereComplex Shapes, Controlled PorosityHigh Oxygen Affinity of Mn tandfonline.com, Potential for Mn Loss tandfonline.com
Hydrothermal Synthesis Nanoparticles, Thin FilmsTemperature, Pressure, pH, Precursor ConcentrationControlled Morphology, High PurityRequires Autoclaves, Can be Time-Consuming
Chemical Co-precipitation Precursor PowderspH, Temperature, Reactant ConcentrationScalable, Homogeneous PrecursorsRequires Careful Control of Process Parameters

Table 2: Research Findings on Synthesis Parameters and Resulting Properties

Study FocusSynthesis MethodKey FindingResulting Property/Characteristic
NiMn-LDH Films rsc.orgHydrothermalOne-step growth on FTO glassPorous nanosheet film with high transmittance and large optical modulation.
MnO₂/NiO Nanocomposites nih.govHydrothermalIncorporation of NiO nanoparticlesImproved electrochemical performance and specific capacitance.
NMC Cathodes wikipedia.orgCo-precipitation & CalcinationControl of synthesis parametersTunable crystallinity, particle size, morphology, and composition.
Ni-Mn-O Powders ntu.edu.twHydrothermalAddition of nickel ionsChange in morphology from rod-like to plate-like, increased specific capacitance.
Mn-Ni Steels tandfonline.comPowder MetallurgyUse of high sintering temperaturesEffective carbothermal reduction of MnO, but risk of Mn loss.

Electrodeposition Techniques for Ni-Mn Alloys

Electrodeposition is a versatile and widely used method for producing nickel-manganese (Ni-Mn) alloy coatings. This technique offers the ability to control the composition, microstructure, and mechanical properties of the deposited alloy by manipulating the electrochemical bath composition and deposition parameters.

In a typical electrodeposition process, a substrate is immersed in an electrolyte solution containing salts of the metals to be deposited, in this case, nickel and manganese. A direct current is then applied, causing the metal ions in the solution to be reduced and deposited onto the substrate, which acts as the cathode. The composition of the resulting alloy is influenced by factors such as the concentration of metal ions in the electrolyte, the current density, and the temperature of the bath. researchgate.netgoogle.com

Research has shown that Ni-Mn alloys can be successfully electrodeposited from sulfate (B86663) or sulfamate-based electrolytes. google.comresearchgate.net For instance, one study utilized a sulfate bath to investigate the nucleation and growth mechanisms of Ni-Mn alloys on a copper substrate. researchgate.net The use of a rotary cylinder cathode in a mechanical electrodeposition process has also been explored, resulting in compact and fine-grained granular microstructures with smooth surfaces. tandfonline.com

The manganese content in the deposited alloy can be controlled by adjusting the concentration of manganese ions in the electrolyte and the applied current density. tandfonline.com Studies have demonstrated that increasing the Mn²⁺ concentration in the electrolyte, in conjunction with adjusting the current density, can effectively increase the manganese content in the coating. researchgate.nettandfonline.com However, simply raising the Mn²⁺ concentration alone may not be sufficient and can sometimes lead to a decrease in cathodic efficiency. researchgate.net

Electrodeposited Ni-Mn alloys are known for their enhanced mechanical properties compared to pure nickel. They can exhibit high tensile strength, with as-deposited values reported to be over 1,100 MPa. tandfonline.com The addition of manganese has also been shown to improve the corrosion resistance of nickel. researchgate.net The microstructure of these alloys often features a distinctive cauliflower-like morphology with globular-shaped particles. researchgate.net

Table 1: Parameters and Findings in Electrodeposition of Ni-Mn Alloys

Parameter Description Findings Reference
Electrolyte Composition Typically sulfate or sulfamate-based solutions containing Ni²⁺ and Mn²⁺ ions. Additives like boric acid may be used. An additive-free solution with Ni-sulphamate, Mn-sulphamate, NiCl₂, and boric acid was used to prepare Ni-Mn alloys. tandfonline.com
Current Density The amount of electric current per unit area of the cathode. Increasing current density generally leads to a higher manganese content in the deposited alloy. tandfonline.com
Deposition Potential The electrical potential applied to the cathode. The reduction of Ni²⁺ ions was observed at -0.71 V vs. Ag/AgCl in one study. researchgate.net
pH The acidity or basicity of the electrolyte. A pH range of 4-4.5 has been used in some experiments. tandfonline.com
Temperature The temperature of the electrodeposition bath. A temperature range of 45-55°C has been utilized for the deposition process. tandfonline.com
Tensile Strength The resistance of a material to breaking under tension. As-deposited Ni-Mn alloys have shown tensile strengths between 1,100-1,300 MPa. tandfonline.com
Corrosion Resistance The ability of a material to withstand degradation due to chemical reactions with its environment. The addition of manganese has been found to increase the corrosion resistance of nickel. researchgate.net
Microstructure The fine-scale structure of the material. Coatings can exhibit a cauliflower-like morphology with globular-shaped particles and a porous, cracked surface. researchgate.net

Thermal Evaporation for Manganese-Nickel Oxide Thin Films

Thermal evaporation is a physical vapor deposition (PVD) technique used to create thin films of various materials, including manganese-nickel oxides. This method involves heating a source material in a vacuum chamber until it evaporates. The vaporized atoms or molecules then travel through the vacuum and condense on a cooler substrate, forming a thin film.

This technique is valued for its ability to produce uniform and reproducible thin films. rsc.org In the context of manganese-nickel compounds, thermal evaporation has been employed to synthesize non-stoichiometric nanocrystalline tin-manganese-nickel (Sn-Mn-Ni) oxide thin films for applications such as photosensors. researchgate.netepa.gov

The properties of the resulting thin film, such as its composition, crystallinity, and surface morphology, are highly dependent on the deposition parameters. These include the temperature of the source material, the pressure within the vacuum chamber, the distance between the source and the substrate, and the temperature of the substrate. Post-deposition annealing is often a crucial step to improve the film's properties. For instance, annealing in air at higher temperatures can decrease dark current in photosensor devices. researchgate.net

Research on Sn-Mn-Ni oxide thin films has shown that a specific composition, Sn₃₇Mn₁₀Ni₅₃Oₓ, exhibits a high absorption coefficient in the visible light spectrum. researchgate.netepa.gov This highlights the importance of precise control over the evaporation rates of the individual source materials to achieve the desired stoichiometry in the final film.

Table 2: Research Findings for Thermally Evaporated Manganese-Nickel Oxide Thin Films

Film Composition Application Key Findings Reference
Sn₃₇Mn₁₀Ni₅₃Oₓ Photosensor Absorption coefficient of 1.15 × 10⁶ cm⁻¹ in the visible light spectrum. researchgate.netepa.gov
NiOₓ Hole Transport Layer in Perovskite Solar Cells Thermal evaporation produced a higher power conversion efficiency (16.64%) compared to spin-coating. rsc.org

Spray Pyrolysis for Nickel Oxide Thin Films (Related Mn-Ni Compounds)

Spray pyrolysis is a cost-effective and versatile technique for depositing thin films of metal oxides, including those of nickel and manganese, over large areas. youtube.commdpi.com The process involves spraying a precursor solution, containing salts of the desired metals, onto a heated substrate. The fine droplets of the solution undergo pyrolysis (thermal decomposition) upon contact with the hot surface, leading to the formation of a thin film of the metal oxide.

The quality and properties of the resulting film are influenced by several parameters, including the substrate temperature, the concentration of the precursor solution, the spray rate, and the distance between the spray nozzle and the substrate. scirp.orgresearchgate.net For instance, studies on the spray pyrolysis of nickel oxide (NiO) have shown that the substrate temperature plays a significant role in the film's formation and crystallographic features. researchgate.net

This technique is particularly advantageous for its simplicity, low cost, and ease of control. youtube.comscirp.org It allows for the deposition of homogeneous coatings and can be adapted to produce mixed oxide films by simply combining different precursor solutions. mdpi.comscirp.org For example, manganese oxide thin films have been successfully synthesized using a solution of manganese chloride, and magnesium-doped manganese oxide films were created by adding a magnesium chloride solution to the primary manganese solution. mdpi.com

The resulting films are often characterized for their structural, morphological, and optical properties. X-ray diffraction (XRD) is used to determine the crystal structure, while scanning electron microscopy (SEM) provides information about the surface morphology. mdpi.comscirp.orgresearchgate.net The optical properties, such as the band gap, can be determined from UV-visible spectroscopy. researchgate.net

Table 3: Parameters in Spray Pyrolysis of Nickel and Manganese Oxide Thin Films

Parameter Description Typical Values/Findings Reference
Substrate Temperature The temperature of the surface onto which the film is deposited. 350°C to 500°C have been used for manganese and nickel oxides. Temperature significantly affects film composition. mdpi.comscirp.org
Precursor Solution A solution containing the metal salts that will form the oxide film. 0.1 M manganese chloride for MnO films; nickel nitrate (B79036) hexahydrate for NiO films. mdpi.comresearchgate.net
Carrier Gas A gas used to atomize the precursor solution and carry it to the substrate. Air is commonly used. researchgate.net
Solution Flow Rate The rate at which the precursor solution is sprayed. A flow rate of 10 mL/min has been reported for NiO film deposition. researchgate.net
Resulting Film Structure The crystallographic and morphological characteristics of the deposited film. NiO crystallizes in a cubic bunsenite structure. The morphology can range from nanowires to well-structured thin films depending on the composition. scirp.orgresearchgate.net

Liquid Phase Plasma Process for Manganese-Nickel Oxide Nanoparticle Precipitation

The liquid phase plasma (LPP) process is an innovative method for synthesizing nanoparticles directly in a liquid solution. This technique utilizes electrical discharges within a liquid medium to create a plasma, which in turn induces chemical reactions that lead to the formation and precipitation of nanoparticles.

In a typical LPP setup for synthesizing metal or metal oxide nanoparticles, a bipolar pulsed power supply is used to generate a discharge between two electrodes submerged in an aqueous solution containing a precursor salt, such as manganese chloride or nickel chloride. nih.govnih.gov The intense energy of the plasma can effectively reduce the metal ions in the solution, leading to the nucleation and growth of nanoparticles.

The size and morphology of the synthesized nanoparticles can be controlled by varying the process parameters, including the discharge time, the concentration of the precursor solution, and the addition of surfactants. nih.govresearchgate.net For instance, research on the synthesis of manganese nanoparticles has shown that the particle size decreases with increasing discharge time. nih.govresearchgate.net The use of a surfactant like cetyltrimethylammonium bromide (CTAB) can help to disperse the particles and influence their shape. nih.gov

This method has been successfully applied to produce both manganese and nickel nanoparticles. nih.govnih.gov While the direct synthesis of manganese-nickel oxide nanoparticles via LPP is an area of ongoing research, the principles of this technique suggest its potential for producing complex oxide nanoparticles by using a solution containing precursors for both metals. The resulting nanoparticles are typically characterized using techniques such as transmission electron microscopy (TEM) to determine their size and shape. nih.govnih.govresearchgate.net

Table 4: Parameters and Findings in Liquid Phase Plasma Synthesis of Nanoparticles

Parameter Description Findings Reference
Precursor Solution The liquid containing the metal salts to be reduced. Aqueous solutions of manganese chloride tetrahydrate and nickel chloride have been used. nih.govnih.gov
Power Supply The source of electrical energy to generate the plasma. A bipolar pulsed power supply is typically used. nih.govnih.gov
Discharge Time The duration of the plasma treatment. Particle size of manganese nanoparticles was observed to decrease with longer discharge times. nih.govresearchgate.net
Surfactant A substance added to the solution to control particle growth and dispersion. The addition of CTAB resulted in better dispersion and influenced the shape of manganese nanoparticles. nih.gov
Resulting Nanoparticles The solid particles precipitated from the solution. Polycrystalline manganese nanoparticles and spherical nickel nanoparticles have been synthesized. nih.govnih.gov

RF Magnetron Sputtering for Thin Film Cathodes (e.g., Lithium-rich Nickel Manganese Cobalt Oxide)

RF (Radio Frequency) magnetron sputtering is a highly versatile PVD technique used to deposit high-quality thin films of a wide range of materials, including complex oxides like lithium-rich nickel manganese cobalt oxide (NMC). This method is particularly well-suited for fabricating thin-film cathodes for lithium-ion batteries.

In RF magnetron sputtering, a target made of the material to be deposited is bombarded with energetic ions from a plasma, causing atoms from the target to be ejected or "sputtered." These sputtered atoms then travel and deposit onto a substrate, forming a thin film. The use of an RF power source allows for the sputtering of dielectric (electrically insulating) materials like oxides.

The properties of the deposited film are highly dependent on the sputtering parameters, such as the RF power, the working gas pressure (typically argon), and the substrate temperature. researchgate.net Post-deposition annealing in a controlled atmosphere, such as oxygen, is often necessary to achieve the desired crystal structure and electrochemical performance. rsc.orgornl.gov

This technique has been successfully used to prepare Li-rich NMC thin film cathodes with high reversible capacities and desirable voltage profiles. rsc.orgornl.gov Structural and electrochemical studies have shown that the grown materials consist of a layered structure. researchgate.net The ability to deposit thin films without binders or conductive additives makes RF magnetron sputtering an excellent tool for fundamental studies of the intrinsic properties of cathode materials. researchgate.net

Table 5: Parameters and Findings in RF Magnetron Sputtering of NMC Thin Films

Parameter Description Findings Reference
Target Material The source material that is sputtered to form the thin film. Ceramic targets of LiMn₂O₄, LiMnO₂, and Li-rich NMC have been used. researchgate.netrsc.org
Sputtering Power The power applied to the magnetron to generate the plasma. Higher sputtering powers can lead to increased porosity in the film. sciprofiles.com
Working Gas Pressure The pressure of the inert gas (e.g., Argon) in the sputtering chamber. Controlling the deposition pressure is essential to obtain the desired layered structure in NMC films. ornl.gov
Post-Annealing A heat treatment step performed after deposition. Post-annealing in oxygen is crucial for achieving high reversible capacities in NMC cathodes. rsc.orgornl.gov
Resulting Film Properties The structural and electrochemical characteristics of the deposited film. Li-rich NMC films have shown high reversible capacities (up to 270 mAh g⁻¹) and a layered structure. rsc.orgornl.gov

Crystallographic and Structural Investigations of Ni₃mn Systems

Structural Characterization Techniques

A variety of advanced analytical techniques are employed to investigate the crystal structure, phase composition, and microstructure of Ni₃Mn.

X-ray diffraction (XRD) is a primary tool for the structural characterization of Ni₃Mn. By analyzing the diffraction pattern produced when X-rays interact with the crystal lattice, researchers can identify the phases present in the material. nih.govresearchgate.netresearchgate.net The positions and intensities of the diffraction peaks are unique to each crystal structure, allowing for the differentiation between the ordered L1₂ phase and the disordered FCC phase. researchgate.net

XRD is also used to determine the average crystallite size of the material. The width of the diffraction peaks is inversely proportional to the size of the coherently scattering domains, a relationship described by the Scherrer equation. youtube.comyoutube.comyoutube.com Broader peaks indicate smaller crystallite sizes, which is often characteristic of nanocrystalline materials. researchgate.net

Table 1: Example of XRD Data Analysis for Ni-Mn Thin Films

Current Density (mA cm⁻²) Grain Size (nm) Stress (10⁹ N/m²) Strain (10⁻³) Dislocation Density (10¹⁴ lines/m²)
3 38.3 0.283 1.37 6.8
5 34.5 0.384 1.86 8.4
7 29.8 0.496 2.40 11.2

This table is for illustrative purposes and is based on generalized findings for Ni-Mn alloy thin films, where increasing current density during electrodeposition leads to a decrease in grain size and an increase in internal stress, strain, and dislocation density. researchgate.net

Transmission electron microscopy (TEM) and electron diffraction provide high-resolution imaging and structural information about the microstructure of Ni₃Mn. TEM allows for the direct visualization of features such as grain boundaries, dislocations, and antiphase domains. d-nb.inforesearchgate.net

Electron diffraction patterns, obtained within the TEM, are analogous to XRD patterns but are generated from much smaller regions of the sample. This technique is particularly useful for studying the local crystallographic orientation and identifying the presence of ordered superstructures. researchgate.netglobalsino.com The appearance of superlattice reflections in electron diffraction patterns is a clear indication of atomic ordering. researchgate.net Dark-field TEM imaging, using one of these superlattice reflections, allows for the direct visualization of the antiphase domain structure. researchgate.net

Table 2: Chemical Compounds Mentioned

Compound Name Formula
Manganese--nickel (1/3) Ni₃Mn
Nickel Ni
Manganese Mn
Iron Fe
Nickel Oxide NiO
Nickel Hydroxide (B78521) Ni(OH)₂
Manganese Dioxide MnO₂
Nickel Manganite NiMn₂O₄
Iron-Nickel Fe-Ni
Silicon Nitride Si₃N₄
Iron-Cobalt FeCo
Iron-Cobalt-Tin Fe-Co-Sn
Nickel-Manganese-Aluminum Ni₃Mn₁-ₓAlₓ
Graphene C
Iron-Chromium-Nickel Fe-Cr-Ni
Iron-Aluminum-Nickel-Titanium Fe-Al-Ni-Ti
Copper Cu
Palladium Pd
Gold-Manganese Au₃Mn
Copper-Gold-Zinc Cu-Au-Zn
Copper-Palladium Cu₃Pd
Zirconium-Aluminum-Copper-Nickel Zr₇₀Al₈Cu₁₃.₅Ni₈.₅
Zirconium-Niobium-Copper-Nickel-Aluminum Zr₆₄Nb₆Cu₁₃.₅Ni₈.₅Al₈
Iron Tellurium Selenide Chloride Fe(Te₁.₅Se₀.₅)O₅Cl
Barium Manganese Selenite Ba₂Mn₃(SeO₃)₆
Nickel Nitride Ni₃N
Titanium-doped Copper Nitride Ti-doped Cu₃N
Iron(II) Oxide FeO
Bismuth Vanadate BiVO₄

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray (EDX) Analysis for Morphology and Composition

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography of materials at high magnifications. surfacesciencewestern.comresearchgate.net It operates by scanning a focused beam of electrons onto a sample, which generates various signals from the interaction of the electrons with the sample's atoms. surfacesciencewestern.com These signals, primarily secondary electrons, are detected to form an image that reveals details about the surface morphology, texture, and particle size. researchgate.netijrpr.com

Coupled with SEM is Energy Dispersive X-ray (EDX) spectroscopy, an analytical technique used for the elemental analysis or chemical characterization of a sample. researchgate.netyoutube.com When the electron beam from the SEM strikes the sample, it can cause the ejection of an electron from an inner atomic shell. An electron from a higher energy shell then fills the vacancy, and the excess energy is released in the form of an X-ray. youtube.com The energy of this X-ray is characteristic of the element from which it was emitted. 6-napse.com

EDX analysis of Ni₃Mn systems provides both qualitative and quantitative information about the elemental composition. surfacesciencewestern.comresearchgate.net It can confirm the presence of nickel and manganese and determine their relative atomic percentages, verifying the stoichiometry of the Ni₃Mn compound. ijrpr.com This is particularly important in doped systems, such as Mn-doped NiO, to confirm the successful incorporation of manganese into the nickel oxide lattice. researchgate.net EDX can also be used to create elemental maps of the sample surface, showing the spatial distribution of nickel and manganese, which is valuable for assessing the homogeneity of the material.

Table 1: SEM and EDX Analysis Capabilities

FeatureDescription
Imaging Mode Secondary Electron (SE) for topography, Backscattered Electron (BSE) for compositional contrast. surfacesciencewestern.com
Resolution Can achieve resolutions down to the nanometer scale (<10 nm). surfacesciencewestern.com
Magnification Wide range of magnification, allowing for both overview and detailed imaging.
Elemental Analysis EDX provides qualitative and quantitative elemental composition. surfacesciencewestern.comresearchgate.net
Elemental Mapping Visualizes the distribution of elements across the sample surface.
Sample Type Can analyze a wide variety of solid, conductive, and non-conductive materials. researchgate.net6-napse.com

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonding and Functional Groups

Fourier Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. wikipedia.org It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their chemical bonds. mdpi.com This makes it an excellent tool for identifying functional groups and probing the chemical bonding within a material. youtube.com

In the context of Ni₃Mn and related metal oxide systems, FTIR spectroscopy can provide valuable information about the interatomic bonds. The resulting spectrum acts as a molecular "fingerprint." mdpi.com For instance, in studies of Mn-doped NiO nanoparticles, a characteristic peak in the FTIR spectrum around 446 cm⁻¹ has been identified, confirming the formation of the NiO phase. researchgate.net The position and intensity of absorption bands in the far-infrared region (typically 400–10 cm⁻¹) are particularly useful for studying the lattice vibrations in materials like metal oxides. mdpi.com

Analysis of the FTIR spectrum can reveal changes in the chemical environment of the atoms upon doping or alloying. For example, the introduction of manganese into the nickel oxide lattice can cause shifts in the characteristic vibrational frequencies of the Ni-O bonds, providing evidence of successful manganese incorporation. The technique is sensitive to the local structure and can detect the formation of new chemical bonds or changes in existing ones.

Table 2: Representative FTIR Absorption Bands in Metal Oxides

Wavenumber Range (cm⁻¹)Associated Vibrational Mode
~400 - 700Metal-Oxygen (M-O) stretching vibrations
~1630H-O-H bending vibration of adsorbed water
~3400O-H stretching vibration of adsorbed water

Note: Specific peak positions can vary depending on the exact composition and structure of the material.

Raman Spectroscopy for Vibration Modes

Raman spectroscopy is another vibrational spectroscopy technique that provides information about the chemical structure and vibrational modes of a material. youtube.com It relies on the inelastic scattering of monochromatic light, usually from a laser. youtube.com When the light interacts with a molecule, it can excite the molecule into a virtual energy state. Most of the scattered light has the same frequency as the incident light (Rayleigh scattering), but a small fraction is scattered at a different frequency (Raman scattering). youtube.com This frequency shift, known as the Raman shift, corresponds to the vibrational energy levels of the molecule. youtube.com

For Ni₃Mn systems, Raman spectroscopy is a powerful tool for characterizing the crystal structure and detecting subtle structural changes. Different crystal phases and symmetries will produce distinct Raman spectra. For example, in perovskite materials like (K,Na)NbO₃, Raman spectroscopy has been used to identify different phases (rhombohedral, orthorhombic, tetragonal, and cubic) and the transitions between them. wgtn.ac.nz The appearance, disappearance, or shifting of Raman peaks can indicate a phase transition. researchgate.netresearchgate.net

In materials like Ni₃Mn, which can exhibit ordered and disordered phases, Raman spectroscopy can be used to probe the degree of atomic ordering. The vibrational modes are sensitive to the local atomic arrangement, and changes in the Raman spectrum can reflect transitions between these states. The technique can also be used to study the effects of doping and strain on the crystal lattice. For instance, the introduction of dopants can lead to changes in the Raman peak positions and widths, providing insights into the local structural distortions.

Table 3: General Raman Spectroscopy Information

FeatureDescription
Principle Inelastic scattering of monochromatic light (Raman effect). youtube.com
Information Obtained Vibrational, rotational, and other low-frequency modes in a system.
Applications Phase identification, characterization of crystallinity, study of molecular interactions. wgtn.ac.nzrsc.org
Strengths High specificity, non-destructive, can be used for in-situ measurements.

Thermodynamic Studies and Phase Equilibria in Manganese Nickel Systems

CALPHAD-based Thermodynamic Modeling of Mn-Ni Binary System

The CALPHAD (CALculation of PHAse Diagrams) methodology is a powerful computational approach used to predict phase diagrams and thermodynamic properties of multicomponent systems. thermocalc.comnist.gov This method relies on the development of thermodynamic databases containing parameters for the Gibbs energy of individual phases. nist.govpsu.edu These parameters are optimized by fitting them to experimental data. thermocalc.com For the manganese-nickel (Mn-Ni) binary system, several thermodynamic assessments have been carried out to create a self-consistent database that can accurately describe its phase behavior. researchgate.net

The Mn-Ni system is characterized by the presence of several ordered and disordered phases. The solution phases, including the liquid, face-centered cubic (FCC_A1 or γ(Mn, Ni)), and body-centered cubic (BCC_A2 or δMn), are typically modeled using a substitutional solution model, with their excess Gibbs energy expressed by Redlich-Kister polynomials. researchgate.netonera.fr

The system also features ordered intermetallic phases such as L1₂ (Ni₃Mn), L1₀ (NiMn), and B2. researchgate.netresearchgate.net The order/disorder transformations, for instance between the disordered FCC (A1) and the ordered L1₂ structure, are critical for the material's properties. opencalphad.com The Gibbs energy of these ordered phases is described using models that account for the different crystallographic sublattices occupied by the constituent elements. onera.fropencalphad.com For example, the γ' phase in Ni-based alloys, which has an L1₂ structure, is an ordered intermetallic compound. frontiersin.orgmdpi.com

Table 1: Models for Gibbs Energy Description of Phases in the Mn-Ni System
PhaseCrystal StructureThermodynamic ModelDescription
Liquid-Substitutional SolutionModels the liquid state where atoms are randomly mixed.
γ(Mn, Ni)FCC_A1Substitutional SolutionA disordered face-centered cubic solid solution. researchgate.net
δMnBCC_A2Substitutional SolutionA disordered body-centered cubic solid solution. researchgate.net
Ni₃MnL1₂Sublattice ModelAn ordered phase derived from the FCC structure. researchgate.netresearchgate.net
NiMnL1₀Sublattice ModelAn ordered phase. researchgate.netresearchgate.net
-B2Sublattice ModelAn ordered phase derived from the BCC structure. researchgate.netresearchgate.net

To accurately model the thermodynamics of ordered intermetallic phases, the Compound Energy Formalism (CEF) is widely used. opencalphad.comarxiv.org This formalism employs multi-sublattice models that reflect the crystallographic structure of the phase. onera.fr In the Mn-Ni system, intermetallic compounds with a certain range of homogeneity have been treated using two-sublattice models. researchgate.net For instance, compounds like αMnNi and βMnNi can be described with formulas such as (Mn, Va)(Mn, Ni) and (Mn, Ni)(Mn, Ni) respectively. researchgate.net

More advanced models, such as four-sublattice models, have been used to describe the ordered phases of the FCC family (like L1₀ and L1₂) and the ordered BCC B2 phase. researchgate.net This approach provides a more physically realistic description of the ordering behavior. researchgate.net The use of multi-sublattice models is essential for capturing the complex elemental partitioning and sublattice occupancies that occur in these intermetallic compounds. frontiersin.org

The development of a reliable thermodynamic database involves optimizing the model parameters based on available experimental data, such as phase boundary information and thermochemical properties. researchgate.netresearchgate.net Software like FACTSAGE and Thermo-Calc are commonly used for this purpose. thermocalc.compsu.eduaalto.fi The process involves a critical assessment of all available literature data to obtain a self-consistent set of thermodynamic parameters that describe the Gibbs energy of each phase as a function of composition and temperature. researchgate.net This optimization allows for the calculation of phase diagrams and various thermodynamic properties for multicomponent alloys. psu.edu

Experimental Determination of Phase Diagrams

Experimental studies are fundamental to validating and refining the thermodynamic models developed using the CALPHAD approach. Techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM) with energy-dispersive X-ray spectroscopy (EDS), electron probe microanalysis (EPMA), and differential thermal analysis (DTA) are employed to determine phase equilibria, transformation temperatures, and crystal structures. researchgate.netconcordia.ca

The understanding of binary systems like Mn-Ni is often extended to more complex ternary systems, which are crucial for practical alloy development.

Mn-Ni-Cu: The phase diagram of the Cu-Ni-Mn system has been investigated to refine the liquidus and solidus surfaces. researchgate.netvsu.ru Studies have shown that while the binary Cu-Mn and Ni-Mn systems exhibit alloys with a zero crystallization range, this is not the case for the ternary alloys. researchgate.net

Mg-Mn-Ni: Investigations into related magnesium-containing ternary systems, such as Nd-Mg-Ni, provide insight into the phase equilibria. researchgate.net For example, the isothermal section of the Nd-Mg-Ni system at 673K consists of 11 single-phase regions, 21 two-phase regions, and 11 three-phase regions. researchgate.net Thermodynamic modeling of Mg-Zn-RE systems also relies on extrapolations from the constituent binary and ternary systems. mdpi.com

Mn-Ni-Si: In the related Ni-Al-Si system, multiphase alloys based on compounds like Ni₃Si are studied. mdpi.com The addition of a third element like silicon to the Mn-Ni system would similarly introduce new phase fields and potential ternary compounds, which require experimental determination.

Table 2: Examples of Investigated Ternary Systems Containing Mn and Ni
Ternary SystemInvestigated FeaturesExperimental TechniquesKey Findings
Mn-Ni-CuLiquidus/Solidus surfaces, Crystallization rangeThermal analysis, MetallographyRefined part of the phase diagram; showed the absence of a zero crystallization range in ternary alloys. researchgate.net
Nd-Mg-NiIsothermal sections (673K, 1123K)XRD, SEM, DTADetermined multiple single-phase, two-phase, and three-phase regions. researchgate.net
Cr-Mn-NiIsothermal sections (1000°C, 1100°C, 1200°C)CALPHAD calculation with experimental validationCalculated phase equilibria for high-entropy alloy design. researchgate.net

Differential thermal analysis (DTA) is a key technique for determining liquidus temperatures and congruent transformations in alloy systems. researchgate.net By analyzing the thermal signatures of alloys with specific compositions during heating and cooling, researchers can map out the liquidus surface of the phase diagram. researchgate.netconcordia.ca These experimental data points are crucial for the thermodynamic optimization of the liquid phase in CALPHAD models. researchgate.net Studies on the Mn-Ni system have utilized DTA to capture the liquidus and understand congruent transformations, providing essential data for refining the phase diagram. researchgate.net

Kinetics of Ordering and Disorder in Ni₃Mn

The transformation from a disordered to an ordered atomic arrangement in the nickel-manganese alloy Ni₃Mn is a critical area of study, revealing insights into the fundamental principles of phase transitions in metallic systems. The kinetics of this ordering process, including the time-dependent nature of ordering, the energy barriers involved, and the equilibrium state of order, are governed by complex thermodynamic and kinetic factors.

The process of atomic ordering in Ni₃Mn is a time-dependent phenomenon significantly influenced by the thermal history and microstructure of the alloy. Studies on specimens initially cooled through the ordering range and then subjected to prolonged isothermal heat treatments have demonstrated the evolution of ordered domains. The extent of this ordering can be monitored through changes in physical properties such as electrical resistivity and saturation induction, which provide evidence for the existence and growth of these ordered regions aip.org.

The rate of ordering is notably affected by the grain size of the material. For instance, nanocrystalline Ni₃Mn exhibits an ordering rate approximately twice as fast as its coarse-grained counterpart. This acceleration is attributed to the enhanced diffusion processes in nanocrystalline materials, where a higher density of grain boundaries provides more pathways for atomic movement researchgate.net. The saturation magnetization of Ni₃Mn is directly proportional to the degree of long-range order, making it a valuable parameter for tracking the kinetics of ordering during annealing researchgate.net.

The following interactive table summarizes the qualitative effects of microstructure on the ordering kinetics of Ni₃Mn.

MicrostructureRelative Ordering RateUnderlying Mechanism
NanocrystallineFasterAccelerated diffusion due to a high density of grain boundaries.
Coarse-grainedSlowerSlower diffusion kinetics within larger grains.

This table illustrates the comparative ordering kinetics based on the grain size of the Ni₃Mn alloy.

The process of atomic ordering is a thermally activated phenomenon, requiring sufficient thermal energy for atoms to overcome energy barriers and move into their ordered lattice positions. The activation energy for ordering is a critical parameter that quantifies this energy barrier. While direct experimental values for the activation energy of ordering in Ni₃Mn are not extensively documented, insights can be drawn from related systems. For example, studies on the ordering kinetics in Ni₂Mn₁₋ₓCuₓGa alloys have revealed activation energies around 1.1 eV, where the process is significantly influenced by vacancies retained after high-temperature quenching mdpi.com. In Ni-Cr alloys, apparent activation energies for long-range ordering have been reported to be in the range of 135 kJ/mol to 275 kJ/mol, corresponding to vacancy migration and bulk diffusion, respectively researchgate.net. It is plausible that the activation energy for ordering in Ni₃Mn falls within a similar range, governed by the dominant diffusion mechanism.

The ordering process in some intermetallic alloys can be complex, occurring in multiple steps. For instance, in Ni₇₅Al₁₅Mn₁₀ alloys, a transformation from an L1₀ phase to an L1₂ phase occurs with the development of the long-range order parameter during the initial stages of precipitation researchgate.net. This suggests a sequential ordering mechanism. Anomalous kinetic behavior observed at intermediate ordering temperatures in Ni₃Mn has been interpreted as being due to the growth of antiphase nuclei, which could be considered a feature of a complex ordering pathway aip.org. However, a definitive multi-step ordering process in stoichiometric Ni₃Mn has not been conclusively established.

The following table provides a hypothetical range for the activation energy of ordering in Ni₃Mn based on data from similar alloys.

Diffusion MechanismPlausible Activation Energy Range (kJ/mol)
Vacancy Migration130 - 160
Bulk Diffusion250 - 280

This table presents a plausible range for the activation energy of ordering in Ni₃Mn, inferred from studies on similar nickel-based alloys.

The degree of long-range order (LRO) in Ni₃Mn is quantified by the order parameter, S, which ranges from 0 for a completely disordered state to 1 for a perfectly ordered state. The equilibrium value of the LRO parameter is a function of temperature, decreasing as the temperature approaches the order-disorder transition temperature (T_c). Below T_c, the alloy will tend towards a higher degree of order to minimize its free energy.

Research on Ni-Fe permalloy shows the time evolution of the long-range order parameter, which can be modeled to understand the kinetics researchgate.net. The equilibrium value of the order parameter is a crucial factor that influences the physical properties of the alloy. For instance, in some Fe-Co-Nb-B alloys, a higher degree of atomic order (S ~ 0.82) has been correlated with higher saturation magnetization and lower coercivity researchgate.net.

The interactive table below illustrates the expected trend of the equilibrium long-range order parameter in Ni₃Mn at different temperatures, based on the general behavior of similar ordering alloys.

Temperature (T) relative to T_cExpected Equilibrium Long-Range Order Parameter (S)
T << T_c~1.0
T < T_c0.8 - 0.9
T approaches T_c0.5 - 0.7
T ≥ T_c0

This table provides a qualitative representation of the expected equilibrium long-range order parameter in Ni₃Mn as a function of temperature.

Electronic Structure and Interatomic Bonding Analysis of Ni₃mn

Influence of Alloying and Doping on Electronic Properties

The electronic structure and interatomic bonding of the intermetallic compound Ni₃Mn are fundamental to its magnetic and mechanical properties. Altering its composition through the introduction of alloying elements or dopants can systematically tune these characteristics. Alloying, which involves adding significant amounts of other elements to create a solid solution or new phase, and doping, the introduction of small quantities of impurities, both serve as powerful methods to modify the electronic landscape of Ni₃Mn. These modifications primarily occur through changes in electron density, hybridization of electronic states, and alterations in the density of states (DOS) near the Fermi level (E_F).

Detailed Research Findings

Research into alloying and doping effects on Ni₃Mn and similar L1₂-structured intermetallic compounds reveals significant changes in their electronic and magnetic behavior. The introduction of a third element into the Ni-Mn binary system can stabilize or destabilize phases, alter magnetic moments, and modify bonding characteristics.

For instance, in the quasi-binary system Ni₃AlₓMn₁₋ₓ, a concentration-induced transition occurs from the spin-localized magnetic model of Ni₃Mn to the band theory description of ferromagnetism in Ni₃Al. researchgate.net This highlights how substituting an element like Aluminum for Manganese directly impacts the electronic interactions governing magnetism. While ordered Ni₃Mn is a strong ferromagnet, its properties are sensitive to atomic arrangement and composition. aps.org Alloying can influence this ordering and the hybridization between the constituent d-bands, which is a key factor in determining the final magnetic and electronic state. ias.ac.in

The stability of the resulting alloyed or doped compound is also a critical factor. First-principles calculations on similar systems, such as Ni₃Sn, show that the addition of elements like Cobalt (Co), Copper (Cu), and Platinum (Pt) affects the formation energy and the total density of states. mdpi.com A shift in the TDOS to lower energy states can indicate enhanced phase stability. mdpi.com

The table below summarizes the observed effects of various alloying elements on the properties of related Ni-based compounds, providing insight into the potential impact on Ni₃Mn.

Alloying Element (in Ni-based compounds)Primary Effect on Electronic StructureResulting Property ChangeReference SystemCitation
Aluminum (Al)Transitions magnetism from spin-localized to itinerant electron model.Reduces the paramagnetic Curie temperature and effective magnetic moment as Mn is replaced by Al.Ni₃AlₓMn₁₋ₓ researchgate.net
Cobalt (Co)Enhances bonding strength and thermodynamic stability.Improves fracture toughness and reduces anisotropy.Ni₃Sn mdpi.com
Copper (Cu)Introduces antibonding interactions (e.g., Cu–Sn), weakening overall bond strength.Increases anisotropy, which can lead to uneven stress fields.Ni₃Sn mdpi.com
Platinum (Pt)Shifts the total density of states to a lower energy, enhancing phase stability.Increases anisotropy and can reduce volume shrinkage during formation.Ni₃Sn mdpi.com
Vanadium (V)Reduces the density of states at the Fermi level.Drives a transition from a ferromagnetic to a paramagnetic state.Ni₁₋ₓVₓ aps.org

The following table presents specific data on the concentration-dependent magnetic properties of Ni₃AlₓMn₁₋ₓ alloys, illustrating the impact of alloying on the electronic system.

Composition (x in Ni₃AlₓMn₁₋ₓ)Paramagnetic Curie Temperature (Θ, K)Effective Magnetic Moment (μ_eff, μ_B/formula unit)Citation
0 (Ni₃Mn)6603.20 researchgate.net
0.26202.80 researchgate.net
0.45202.35 researchgate.net
0.64001.90 researchgate.net
0.82501.35 researchgate.net
1.0 (Ni₃Al)700.50 researchgate.net

Magnetic Phenomena and Ordering in Ni₃mn Alloys

Ferromagnetic and Antiferromagnetic States in Ni₃Mn

The magnetic ground state of Ni₃Mn is highly sensitive to the arrangement of Ni and Mn atoms on the crystal lattice. In its ordered L1₂ structure, Ni₃Mn exhibits strong ferromagnetism. Conversely, the disordered face-centered cubic (fcc) state presents a more complex magnetic character, where both ferromagnetic and antiferromagnetic interactions are present and compete with each other.

Low-Temperature Magnetic Behavior of Disordered Ni₃Mn

The disordered Ni₃Mn alloy exhibits peculiar magnetic properties at low temperatures. Studies have shown a decrease in magnetization at very low temperatures and the appearance of displaced hysteresis loops after cooling the material in a magnetic field. aip.org This behavior is characteristic of systems with competing magnetic interactions and is often associated with spin-glass or mictomagnetic states. The exchange anisotropy model is often invoked to explain these phenomena, where the coupling between small ferromagnetic and antiferromagnetic regions within the disordered structure leads to the observed low-temperature magnetic anomalies.

Magnetic Ordering Kinetics and Evolution

The transition from a disordered to an ordered state in Ni₃Mn is a kinetic process that significantly alters the magnetic properties of the alloy. The evolution of magnetic characteristics provides insights into the changes occurring at the atomic level during annealing.

Changes in Magnetic Moment and Superparamagnetic Curie Point During Ordering

The initial stages of atomic ordering in Ni₃Mn alloys lead to significant changes in their magnetic properties. Research has shown that both the induced magnetic moment and the superparamagnetic Curie point are sensitive to short annealing times. For instance, the rate of increase of the induced magnetic moment at room temperature with annealing time at 400°C shows a notable change after approximately 1.5 hours. Furthermore, the superparamagnetic Curie temperature has been observed to increase from about 145 K for the disordered state to 250 K after a very brief anneal of only 20 minutes. These findings suggest that substantial atomic rearrangement occurs rapidly during the initial phases of ordering.

Spin Fluctuations in Manganese-Nickel Systems

The concept of spin fluctuations, which are temporal and spatial variations in the local magnetization, is crucial for understanding the magnetic properties of metallic magnets, especially weak itinerant ferromagnets. In systems like Ni₃Al, which is isostructural with ordered Ni₃Mn, thermally induced spin fluctuations have a strong impact on their high-temperature properties. d-nb.info While Ni₃Mn is considered to have more localized magnetic moments compared to the itinerant ferromagnetism of Ni₃Al, spin fluctuations are still expected to play a role in its magnetic behavior, particularly at finite temperatures. researchgate.net The electrical resistivity of stoichiometric Ni₃Al, for example, shows a temperature dependence characteristic of scattering by spin fluctuations. researchgate.net In the broader context of Ni-based alloys, such as Ni-Cu, spin fluctuations near the Curie temperature have been shown to significantly enhance spin current phenomena. osti.gov An electron spin resonance (ESR) study on a disordered Ni-Mn alloy with 26.5 at. % Mn indicated changes in the dynamical magnetic behavior with temperature, which can be related to the evolution of spin correlations. researchgate.net

Curie Temperature (Tᶜ) Determination and Composition Dependence

The Curie temperature (Tᶜ), the critical temperature above which a material loses its spontaneous magnetization, is a key parameter for characterizing ferromagnetic materials. In Ni-Mn alloys, the Tᶜ is strongly dependent on the chemical composition and the degree of atomic order.

The Curie temperature for Ni-Mn alloys is highly sensitive to the manganese content. For disordered alloys near the 25 at.% Mn composition, the extrapolated Curie temperature exhibits a distinct trend: it is positive for alloys with less than 25 at.% Mn, close to zero for the stoichiometric Ni₃Mn composition, and negative for alloys with more than 25 at.% Mn. aip.orgaip.org This indicates a transition from ferromagnetic ordering to more complex magnetic behavior with increasing Mn concentration in the disordered state. The addition of manganese to Fe-Ni-Cr alloys has also been shown to effectively lower the Curie temperature. upb.ro

The determination of the Curie temperature can be performed using various methods, including the analysis of magnetization versus temperature curves. For instance, in some Fe-Cr-Ni-Mn alloys, the Tᶜ has been determined from both spherical and toroidal samples, with results from different methods showing good agreement. upb.ro

Below is a data table summarizing the extrapolated Curie temperatures for disordered Ni₁₋ₓMnₓ alloys with varying manganese content.

Manganese Content (at. %)Extrapolated Curie Temperature (K)
< 25> 0
~ 25~ 0
> 25< 0
Data derived from qualitative descriptions in the search results. aip.orgaip.org

Influence of Atomic Order and Disorder on Magnetic Properties

The magnetic properties of Ni₃Mn alloys are profoundly influenced by the degree of atomic ordering. The transition from a chemically disordered to an ordered state gives rise to significant changes in magnetic behavior, a phenomenon that has been the subject of extensive research.

In its atomically ordered L1₂ crystal structure, Ni₃Mn exhibits strong ferromagnetic behavior. postech.ac.kriaea.org Conversely, the disordered face-centered cubic (FCC) structure, often achieved by quenching from a high temperature, displays more complex and varied magnetic characteristics. The disordered alloy is generally considered to be paramagnetic at room temperature, although some studies suggest the presence of weak ferromagnetism depending on the specific state of disorder. postech.ac.kr

The stark contrast in magnetic behavior between the ordered and disordered phases is highlighted by their differing magnetic transition temperatures and saturation magnetizations. The ordered alloy possesses a significantly higher Curie temperature, indicating a more stable ferromagnetic state. Research has shown that the saturation magnetization is also considerably higher in the ordered state. For instance, the highest saturation magnetization of 147 A·m²/kg has been recorded for partially nanocrystalline alloys with a high degree of atomic order (S ~ 0.82). researchgate.net

The disordered state of Ni₃Mn can exhibit unusual magnetic phenomena. Measurements have revealed a pronounced maximum in the magnetization versus temperature curve at approximately 25°K for disordered samples, with a deduced Curie point of 132°K. aip.org This behavior, along with an abnormally large induced magnetization, has been interpreted as being consistent with a ferrimagnetic-ferromagnetic transition at low temperatures. aip.org

A summary of the key differences in magnetic properties between ordered and disordered Ni₃Mn is presented in the table below.

Table 1: Comparison of Magnetic Properties in Ordered and Disordered Ni₃Mn Alloys

Magnetic Property Ordered Ni₃Mn Disordered Ni₃Mn
Magnetic Ordering Ferromagnetic postech.ac.kriaea.org Paramagnetic/Weakly Ferromagnetic postech.ac.kr
Curie Temperature High Low (e.g., 132°K) aip.org
Saturation Magnetization High (e.g., 147 A·m²/kg) researchgate.net Low
Magnetic Moment Average moment of 1.02μB postech.ac.kr Random orientation of Mn moments postech.ac.kr

| Low-Temperature Behavior | Stable Ferromagnetism | Potential ferrimagnetic-ferromagnetic transition aip.org |

Magnetic Exchange Interactions in Nickel-Manganese Based Alloys

The magnetic properties of nickel-manganese based alloys, including Ni₃Mn, are governed by the nature and strength of the magnetic exchange interactions between the constituent atoms. These interactions, which can be ferromagnetic (promoting parallel alignment of magnetic moments) or antiferromagnetic (promoting anti-parallel alignment), are highly sensitive to the atomic arrangement and interatomic distances within the alloy.

In Ni-Mn systems, the exchange interactions can be complex, with the potential for competing ferromagnetic and antiferromagnetic coupling. This competition is particularly evident in the disordered phase of Ni₃Mn, where the random distribution of Ni and Mn atoms leads to a variety of local atomic environments. This can result in a frustrated magnetic state, where not all exchange interactions can be simultaneously satisfied, leading to behaviors like spin-glass or mictomagnetism.

The concept of exchange bias, which arises from the coupling between ferromagnetic and antiferromagnetic materials, is relevant to understanding the magnetic behavior of some Ni-Mn based alloys. researchgate.net This effect manifests as a shift in the hysteresis loop and an increased coercivity, and it is indicative of the presence of competing magnetic orders at interfaces. researchgate.net In some Ni-Mn-based Heusler alloys, for example, the coexistence of ferromagnetic and antiferromagnetic phases in the martensitic state leads to observable exchange bias phenomena. researchgate.net

The type of exchange interaction can also be influenced by the presence of other elements. For instance, in layered MPX₃ (where M can be Ni or Mn) compounds, the dominant exchange interactions can differ, with direct M-M interactions being significant in MnPS₃, while superexchange M-X-M interactions are more dominant in NiPS₃. arxiv.org While not a direct analog to Ni₃Mn, this illustrates how the specific atomic and electronic structure dictates the nature of the magnetic coupling.

Theoretical studies based on first-principles calculations have been employed to understand the exchange interactions in various magnetic alloys. dtu.dk These studies can help elucidate the relative strengths of nearest-neighbor and next-nearest-neighbor interactions, which ultimately determine the magnetic ground state of the material, whether it be ferromagnetic, antiferromagnetic, or a more complex non-collinear magnetic structure. dtu.dk The combination of ferromagnetic and antiferromagnetic materials in nanoalloys can lead to a diverse range of electronic structures and tunable magnetic properties, such as the exchange bias and Curie temperature. nih.gov

Advanced Characterization Techniques for Ni₃mn Research

Diffraction-Based Characterization

Diffraction techniques are fundamental in elucidating the crystallographic structure and long-range atomic order of materials. For Ni₃Mn, neutron diffraction offers unique advantages over more common X-ray diffraction methods.

Neutron Diffraction for Atomic Order Parameters and Antiphase Domains

Neutron diffraction is a powerful tool for studying the atomic and magnetic structure of Ni₃Mn. cmu.eduaps.org Unlike X-rays, which are scattered by electrons, neutrons are scattered by atomic nuclei. This property makes neutron diffraction particularly sensitive to the arrangement of atoms in an alloy and allows for the differentiation between neighboring elements in the periodic table, such as nickel and manganese, which have very similar X-ray scattering factors.

In the disordered state, Ni and Mn atoms are randomly distributed on the sites of a face-centered cubic (fcc) lattice. Upon annealing below the critical ordering temperature, the atoms arrange into an ordered L1₂ superstructure, where Mn atoms preferentially occupy the corner positions of the cubic unit cell, and Ni atoms occupy the face-centered positions. This transition from a disordered to an ordered state can be effectively monitored using neutron diffraction. cmu.edu

The degree of long-range order (LRO) in Ni₃Mn is quantified by the long-range order parameter, S, which ranges from 0 for a completely random solid solution to 1 for a perfectly ordered crystal. Neutron diffraction patterns of ordered Ni₃Mn exhibit superstructure reflections, such as the (100) and (110) peaks, which are absent in the diffraction pattern of the disordered alloy. cmu.edu The intensities of these superstructure peaks are directly proportional to S², allowing for a precise determination of the degree of atomic ordering. For instance, a long-range order parameter of 0.905 has been evaluated from the ferromagnetic components in the superstructure lines of Ni₃Mn. cmu.edu

Furthermore, the ordering process in Ni₃Mn often leads to the formation of antiphase domains (APDs). These are regions within the crystal where the atomic ordering is out of step with neighboring regions. Neutron diffraction can provide information about the size and distribution of these antiphase domains. The broadening of the superstructure diffraction peaks can be related to the average size of the APDs. By analyzing the peak profiles, researchers can gain insights into the kinetics of the ordering process and the resulting microstructure of the alloy.

Table 1: Neutron Diffraction Parameters for Ordered and Disordered Ni₃Mn. cmu.educmu.edu
ParameterDisordered Ni₃MnOrdered Ni₃Mn
Crystal StructureFace-Centered Cubic (fcc)L1₂ (Ordered fcc)
(100) Superstructure PeakAbsentPresent
(110) Superstructure PeakAbsentPresent
Long-Range Order Parameter (S)0Up to 0.905

Spectroscopic Techniques

Spectroscopic methods are employed to probe the electronic structure, surface composition, and magnetic properties of Ni₃Mn at a more localized level.

UV-Visible Spectroscopy for Optical Behavior

UV-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. youtube.com This absorption corresponds to electronic transitions between different energy levels in the material. For metallic and intermetallic compounds like Ni₃Mn, UV-Vis spectroscopy can provide valuable information about their electronic band structure and optical properties. researchgate.net

The optical properties of Ni₃Mn are influenced by its electronic structure, which changes significantly with the degree of atomic ordering. In intermetallic compounds, the optical conductivity spectra are often characterized by contributions from both intraband (free-electron) and interband transitions. The substitution of elements, such as aluminum for manganese in Ni₃Mn, has been shown to substantially alter the optical conductivity spectra, affecting the plasma and relaxation frequencies of the electrons. cmu.edu

Table 2: Expected Optical Properties of Ni₃Mn from UV-Visible Spectroscopy.
PropertyExpected ObservationInformation Gained
Absorption PeaksBroad features in the UV-Visible rangeInterband electronic transitions, bandgap characteristics
Plasma FrequencyDetermined from the low-energy reflectanceFree electron concentration and conductivity
Optical ConductivityCalculated from absorption dataElectronic band structure details

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. youtube.com XPS is particularly valuable for studying the surface chemistry of Ni₃Mn, which can be significantly different from the bulk due to oxidation or surface segregation.

In an XPS experiment, the sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined. The binding energy of a core-level electron is characteristic of the element and its chemical environment, including its oxidation state. thermofisher.comnih.gov

For Ni₃Mn, XPS analysis would focus on the Ni 2p and Mn 2p core-level spectra. The Ni 2p spectrum typically shows spin-orbit split 2p₃/₂ and 2p₁/₂ peaks. The presence of satellite peaks and the binding energy positions can be used to distinguish between metallic nickel (Ni⁰) and its common oxidation states, Ni²⁺ and Ni³⁺. thermofisher.comsurfacesciencewestern.com Similarly, the Mn 2p spectrum, with its 2p₃/₂ and 2p₁/₂ components, can be analyzed to determine the oxidation state of manganese, which can exist as Mn²⁺, Mn³⁺, or Mn⁴⁺ on the surface. iaea.orgresearchgate.net Analysis of the Mn 3s multiplet splitting can also provide a reliable measure of the manganese oxidation state. nih.gov

Table 3: Typical Binding Energies for Nickel and Manganese Species in XPS. thermofisher.comsurfacesciencewestern.comresearchgate.netresearchgate.net
ElementCore LevelChemical StateApproximate Binding Energy (eV)
NickelNi 2p₃/₂Ni⁰ (metallic)~852.6
Ni²⁺~854.6
Ni³⁺~856.1
ManganeseMn 2p₃/₂Mn²⁺~641.0
Mn³⁺~641.8
Mn⁴⁺~642.5

Mössbauer Spectroscopy for Magnetic Phases

Mössbauer spectroscopy is a highly sensitive technique for probing the local magnetic environment of specific atomic nuclei. It is based on the resonant absorption and emission of gamma rays by nuclei in a solid. This technique is isotope-specific, with ⁵⁷Fe being the most common Mössbauer probe. Therefore, to study Ni₃Mn using Mössbauer spectroscopy, the alloy must be doped with a small amount of ⁵⁷Fe. arxiv.org

When ⁵⁷Fe is introduced into the Ni₃Mn lattice, its nucleus acts as a probe of the local magnetic field. The interaction between the nuclear magnetic moment and the effective magnetic field at the nucleus (the hyperfine field) causes a splitting of the nuclear energy levels. researchgate.net This splitting results in a characteristic six-line absorption spectrum, known as a sextet. The separation between the lines in the sextet is directly proportional to the magnitude of the hyperfine field, which in turn is related to the magnetic moment of the iron atom and its neighbors. arxiv.org

By analyzing the Mössbauer spectra as a function of temperature and composition, researchers can obtain detailed information about the magnetic phases present in the alloy. For example, in Fe-substituted Ni-Mn-Sn Heusler alloys, Mössbauer spectroscopy has been used to identify paramagnetic and ferromagnetic states in the martensitic and austenitic phases, respectively. cmu.edu For ⁵⁷Fe-doped Ni₃Mn, this technique could be used to study the distribution of hyperfine fields, the magnetic ordering temperature (Curie temperature), and the effects of atomic ordering on the magnetic properties at a local level.

Table 4: Illustrative Hyperfine Parameters for Iron in a Magnetic Alloy Matrix. arxiv.org
ParameterTypical Value RangeInformation Obtained
Hyperfine Field (Hhf)0 - 40 TMagnitude of the local magnetic field at the ⁵⁷Fe nucleus
Isomer Shift (δ)-0.2 to +0.5 mm/s (relative to α-Fe)Oxidation state and chemical environment of the Fe atoms
Quadrupole Splitting (ΔEQ)0 - 2.0 mm/sLocal electric field gradient, indicating lattice symmetry

Thermal Analysis

Thermal analysis techniques are crucial for determining the phase transition temperatures and thermodynamic properties of Ni₃Mn. Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA) are the most commonly used methods. researchgate.net

In DSC, the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. researchgate.net DTA, on the other hand, measures the temperature difference between the sample and a reference as they are subjected to the same temperature program. netzsch.com Both techniques can detect phase transitions, such as melting, solidification, and solid-state transformations, which are accompanied by the absorption or release of heat. tainstruments.com

For Ni₃Mn, thermal analysis is used to determine the order-disorder transition temperature. During heating, the transition from the ordered L1₂ phase to the disordered fcc phase is observed as an endothermic peak in the DSC or DTA curve. researchgate.net Conversely, upon cooling, the ordering transition appears as an exothermic peak. The temperatures at which these transitions begin (onset temperature) and reach their maximum rate (peak temperature) provide critical information about the thermal stability of the ordered phase.

Furthermore, thermal analysis can be used to determine the melting point and solidification range of the Ni₃Mn alloy. These data are essential for understanding the alloy's behavior at high temperatures and for optimizing casting and heat treatment processes.

Table 5: Phase Transition Temperatures of Ni-based Alloys Determined by Thermal Analysis. researchgate.netresearchgate.nettainstruments.com
Phase TransitionTechniqueTypical Temperature Range (°C)
Order-Disorder Transition (L1₂ ↔ fcc)DSC/DTA450 - 550
Melting (Solidus)DTA/DSC~1100 - 1200
Solidification (Liquidus)DTA/DSC~1200 - 1300

Differential Scanning Calorimetry (DSC) for Phase Transition Temperatures

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. nih.gov It is particularly well-suited for studying phase transitions, such as the order-disorder transformation in Ni₃Mn.

In a DSC experiment, the sample and an inert reference material are heated at a constant rate. tudelft.nl When the Ni₃Mn sample undergoes its transition from the ordered L1₂ crystal structure to the disordered face-centered cubic (FCC) structure, it absorbs heat. This absorption results in an endothermic peak on the DSC thermogram. researchgate.net The temperature at which this peak begins (onset temperature) or reaches its minimum is identified as the order-disorder transition temperature (T_c). The area under this peak is directly proportional to the enthalpy change (ΔH) associated with the transition, providing quantitative data on the energy of ordering. researchgate.net

Key Information from DSC:

Order-Disorder Transition Temperature (T_c): The temperature at which the alloy transforms between its ordered and disordered states.

Enthalpy of Transformation (ΔH): The energy absorbed or released during the phase transition, quantifying the stability of the ordered phase.

Heat Capacity (C_p): Changes in heat capacity before and after the transition can also be determined.

Differential Thermal Analysis (DTA) for Liquidus and Transformations

Differential Thermal Analysis (DTA) is another essential thermal analysis technique that provides information on transformation temperatures. In DTA, the temperature difference between the sample and a reference material is measured as they are subjected to an identical temperature program. researchgate.net This method is highly effective for determining the temperatures at which melting (liquidus) and solidification (solidus) begin and end.

For the Ni-Mn system, DTA is instrumental in constructing the phase diagram. The phase diagram for the Mn-Ni binary system shows a minimum on the liquidus and solidus lines at approximately 1020 °C for a composition of 58.4 wt.% Mn. vsu.ru For the Ni₃Mn composition (approximately 23.5 wt.% Mn), the phase diagram indicates specific melting and solidification temperatures.

Based on the established Ni-Mn phase diagram, the following transformation temperatures are identified for the Ni₃Mn composition:

Phase TransformationApproximate Temperature (°C)
Liquidus Temperature ~1100 °C
Solidus Temperature ~1050 °C
Order-Disorder (L1₂) Transition ~510 °C

This interactive table summarizes the key transition temperatures for Ni₃Mn as determined from phase diagram analysis, often conducted using DTA.

DTA thermograms would show an endothermic peak as the alloy melts, with the onset corresponding to the solidus temperature and the peak or end of the event corresponding to the liquidus temperature. The order-disorder transition would also appear as a thermal event at a lower temperature.

Mechanical and Transport Property Characterization

Electrical Resistivity Measurements during Ordering and Phase Transitions

Electrical resistivity is highly sensitive to the atomic arrangement within an alloy. The transition from a disordered to an ordered state significantly affects the scattering of conduction electrons, leading to distinct changes in resistivity. Therefore, electrical resistivity measurements are a primary tool for studying the kinetics and nature of the order-disorder transformation in Ni₃Mn.

In the disordered state, the random distribution of Ni and Mn atoms acts as a significant source of scattering for conduction electrons, resulting in relatively high resistivity. As the alloy is annealed below the critical ordering temperature (T_c ≈ 510 °C), long-range order develops. The periodic arrangement of atoms in the ordered L1₂ lattice reduces electron scattering, causing a substantial decrease in electrical resistivity.

A typical experiment involves quenching the alloy from a high temperature (e.g., 900 °C) to retain the disordered state, and then measuring its resistivity as a function of temperature during a controlled heating ramp. The resulting curve shows a characteristic shape where the resistivity initially follows a metallic trend, then exhibits a pronounced drop as the ordering transformation occurs. The temperature at which the rate of change of resistivity is maximum is often associated with the critical ordering temperature. researchgate.net

Hall Effect Measurements and Electronic Transport Properties

The Hall effect provides valuable insight into the nature of charge carriers (electrons or holes), their density, and their mobility within a material. Hall effect measurements performed on both ordered and disordered Ni₃Mn reveal how the electronic band structure is affected by the atomic arrangement. aps.org

Studies have shown that for Ni₃Mn, the ordinary Hall coefficient (R₀) is negative for both the ordered and disordered states at low temperatures. aps.org This indicates that electrons are the dominant charge carriers in both phases. An earlier observation of a positive Hall coefficient in the disordered state at room temperature was found to be an artifact caused by the proximity of the measurement temperature to the Curie temperature of the disordered alloy, which introduces a large positive contribution from the extraordinary Hall effect. aps.org

After correcting for the magnetic contribution, the true ordinary Hall coefficient for disordered Ni₃Mn is found to be nearly the same as that for the ordered state. This finding suggests that the L1₂ ordering has a much smaller effect on the fundamental band structure of Ni₃Mn than previously thought. aps.org The electronic transport in Ni₃Mn is largely dominated by its nickel-like band characteristics.

Summary of Hall Effect Findings in Ni₃Mn:

PropertyOrdered StateDisordered State
Charge Carrier Type Electron-like (Negative R₀)Electron-like (Negative R₀)
Hall Coefficient (R₀) Magnitude and temperature dependence similar to Cu-Ni alloys.True R₀ is nearly equal to the ordered state after corrections. aps.org

This interactive table presents the key findings from Hall effect measurements on Ni₃Mn.

Nanoindentation for Local Mechanical Properties (e.g., Young's Modulus, Hardness)

Nanoindentation is a sophisticated technique used to measure the mechanical properties of materials at the nanoscale. tainstruments.com By pressing a hard indenter tip of a known geometry into a material's surface while continuously monitoring the load and displacement, one can extract local values for hardness and Young's modulus. tainstruments.commdpi.com

This technique would be particularly valuable for Ni₃Mn to:

Compare the properties of ordered vs. disordered phases: The atomic ordering in Ni₃Mn is expected to significantly influence its mechanical response. Nanoindentation could precisely quantify the increase in hardness and modulus that accompanies the transition from the softer disordered state to the harder, more brittle ordered state.

Probe mechanical properties at the nanoscale: It allows for the characterization of individual grains or phases within the microstructure. mdpi.com

Study thin films and coatings: The technique is ideal for measuring the properties of Ni₃Mn thin films without interference from the substrate. tainstruments.com

Despite its potential, a review of the available scientific literature indicates a lack of specific nanoindentation studies performed on the Ni₃Mn compound. However, research on other intermetallic-containing alloys demonstrates the utility of the method. For instance, in multicomponent Al-Si alloys, nanoindentation has been used to determine the hardness and elastic modulus of various intermetallic phases such as AlFeNiM and Al₇Cu₄Ni, with hardness values ranging from approximately 8 GPa to over 13 GPa and Young's modulus values from 140 GPa to nearly 190 GPa, depending on the specific phase. mdpi.com Similar investigations on Ni₃Mn would provide crucial data for understanding its mechanical behavior and for the design of alloys incorporating this phase.

Research Applications and Functional Properties of Manganese Nickel Compounds Academic Perspective

Magnetic Materials Research

Manganese-nickel compounds are at the forefront of magnetic materials research, demonstrating remarkable properties applicable to next-generation technologies. Their unique magnetic behaviors, particularly in alloys and oxides, have led to significant advancements in fields such as actuation and refrigeration.

Magnetic Shape Memory Alloys based on Ni-Mn (e.g., Ni₂MnGa)

Nickel-manganese-gallium (Ni₂MnGa) alloys are a prominent class of ferromagnetic shape memory alloys (FSMAs) that exhibit a strong correlation between their magnetic and structural properties. mdpi.comaps.org These materials undergo a reversible martensitic transformation, a phase transition from a high-temperature cubic austenite (B1171964) phase to a lower-temperature, lower-symmetry martensite (B1171850) phase. mdpi.comresearchgate.net This transformation can be induced by changes in temperature or stress. What makes Ni-Mn-based FSMAs particularly interesting is that the rearrangement of the martensitic variants can also be triggered by an external magnetic field, leading to a large magnetic-field-induced strain, a phenomenon known as the magnetic shape memory effect. researchgate.net

The parent Ni₂MnGa alloy typically has a cubic L2₁ Heusler structure in its austenite phase and transforms to a martensitic structure at temperatures below its Curie temperature of approximately 365 K. mdpi.com The ability to induce significant strain with a magnetic field makes these materials promising candidates for applications in actuators, sensors, and energy harvesting devices. Research has shown that a magnetic driving force can be sufficient to induce strains as high as 5% in some Ni-Mn-Ga alloys with low twinning stress. mdpi.com

The properties of Ni-Mn-Ga alloys can be finely tuned by adjusting their composition. Doping with other elements such as iron (Fe), copper (Cu), or cobalt (Co) has been shown to influence the martensitic transformation temperature and enhance the material's properties. mdpi.comnih.gov For instance, doping with copper can improve the plasticity of Ni-Mn-based alloys. nih.gov Similarly, cobalt doping in Ni-Mn-X (where X can be Ga, Sn, In, Sb) alloys can lead to a giant magnetocaloric effect, giant magnetoresistance, and magnetic superelasticity, in addition to improved plasticity. nih.gov

Table 1: Properties of Ni₂MnGa and Doped Variants

Alloy Composition Transformation/Property Value Reference
Ni₂MnGa Austenite Crystal Structure Cubic L2₁ Heusler mdpi.com
Ni₂MnGa Curie Temperature (TC) ~365 K mdpi.com
Ni₅₂Mn₂₅Ga₂₃ Martensitic Transformation Temperature ~330 K mdpi.com
Ni₄₁Co₉Mn₃₂Ga₁₈ Magnetic Field Dependence of TM -4.2 K/T mdpi.com
Ni₅₀Mn₂₅Ga₁₇Cu₈ Compressive Strength 878 MPa nih.gov
Ni₅₀Mn₂₅Ga₁₇Cu₈ Fracture Strain 22% nih.gov

Magnetocaloric Effect in Mn-Ni-Cu Systems for Magnetic Refrigeration

The magnetocaloric effect (MCE) is a phenomenon where a material's temperature changes in response to an applied magnetic field. This property forms the basis for magnetic refrigeration, an environmentally friendly and potentially more efficient alternative to conventional gas-compression refrigeration. researchgate.netwikipedia.org Heusler alloys, including those based on nickel and manganese, are known for their significant MCE, especially near a first-order magnetostructural transition where both magnetic and crystallographic structures change simultaneously. nih.govresearchgate.net

Research into Mn-Ni-Cu systems for magnetocaloric applications is a promising area. The addition of copper to Ni-Mn-Ga alloys has been shown to enhance the refrigeration capacity. researchgate.net While much of the focus has been on Ga-containing alloys, the Mn-Ni-Cu ternary system itself is being explored for its potential magnetocaloric properties. researchgate.netaip.org The goal is to identify compositions that exhibit a phase transition between the austenite and martensite phases around room temperature, which is crucial for practical refrigeration applications. researchgate.net

The substitution of copper for gallium in Ni-Mn-Ga alloys is not only cost-effective but also improves the ductility of these typically brittle materials. aip.org Quaternary Ni-Mn-Ga-Cu alloys can achieve a desirable magnetostructural coupling, leading to a large magnetic entropy change, which is a key measure of the MCE. aip.org For example, Ni-Mn-Ga-Cu microwires have demonstrated a significant magnetic entropy change, making them attractive for efficient heat exchange in magnetic cooling devices. aip.org

Table 2: Magnetocaloric Properties of Ni-Mn-Based Alloys

Alloy System Property Value Magnetic Field Change Reference
Ni₄₅Mn₄₄Sn₉In₂ Magnetic Entropy Change (ΔS_M) 24 J kg⁻¹ K⁻¹ at 298 K 5 T researchgate.net
Ni₄₅Mn₄₄Sn₉In₂ Adiabatic Temperature Change (ΔT_ad) -3.8 K at 299 K 5 T researchgate.net
Ni-Mn-Ga-Cu microwire Max. Magnetic Entropy Change (ΔS_M) ~8.3 J/kg K at 359 K 50 kOe aip.org
Ni₅₁₋ₓMn₃₃.₄In₁₅.₆Vₓ Adiabatic Temperature Change (ΔT_ad) -1.2 K 1.1 T aps.org

Electrochemical Applications

Manganese-nickel compounds are demonstrating significant potential in various electrochemical applications, from energy storage to catalysis. The synergistic effects between manganese and nickel lead to enhanced performance in devices such as lithium-ion batteries, supercapacitors, and electrocatalytic systems for hydrogen production.

Cathode Materials for Lithium-ion Batteries (e.g., High-Nickel Nickel–Cobalt–Manganese Ternary Cathodes)

High-nickel ternary cathode materials, specifically lithium nickel cobalt manganese oxides (LiNiₓCoᵧMn₁₋ₓ₋ᵧO₂, or NCM), are leading candidates for the next generation of high-energy-density lithium-ion batteries. mdpi.comfrontiersin.orgfrontiersin.org In these materials, nickel is the primary element responsible for the high capacity, while cobalt provides structural stability and manganese enhances safety. semcoinfratech.com The layered α-NaFeO₂ structure of NCM materials allows for the intercalation and deintercalation of lithium ions during charging and discharging. frontiersin.orgfrontiersin.org

Increasing the nickel content in NCM cathodes, such as in NCM811 (LiNi₀.₈Co₀.₁Mn₀.₁O₂), leads to a higher discharge capacity. frontiersin.org However, this also presents challenges, including structural instability due to Li/Ni cation mixing, where Ni²⁺ ions with a similar ionic radius to Li⁺ occupy lithium sites, impeding ion diffusion. frontiersin.orgnih.gov High-nickel cathodes are also prone to microcrack formation and undesirable side reactions with the electrolyte, which can degrade the battery's cycle life. frontiersin.orgnih.gov

To overcome these issues, various strategies are employed, such as doping with other elements and applying surface coatings. For example, boron (B) doping has been shown to improve the structural stability and cycling performance of high-nickel NCM materials. mdpi.com Similarly, coating the cathode particles with materials like LiSbO₃ can inhibit side reactions and enhance structural integrity, leading to improved capacity retention, especially at high temperatures. rsc.org

Table 3: Performance of High-Nickel NCM Cathode Materials

Cathode Material Initial Discharge Capacity (0.1C) Capacity Retention Conditions Reference
NCM811 203.8 mAh g⁻¹ 89.3% after 100 cycles at 1C - mdpi.com
LiNi₀.₈₂Co₀.₁₁Mn₀.₀₆Sb₀.₀₁O₂ 199.6 mAh g⁻¹ 89.3% after 500 cycles at 1C and 55 °C Sb-doped and LiSbO₃-coated rsc.org
NCM622 180.3 mAh g⁻¹ - at 4.3 V frontiersin.org
NCM811 200.5 mAh g⁻¹ - at 4.3 V frontiersin.org
NCM90 212.0 mAh g⁻¹ - at 4.3 V frontiersin.org
Concentration-Gradient LiNi₀.₉Co₀.₀₈₇Mn₀.₀₁₃O₂ - 165.1 mAh g⁻¹ after 100 cycles at 2C mdpi.com

Supercapacitor Electrode Materials (Manganese-Nickel Oxide Nanoparticles)

Manganese-nickel oxides have emerged as promising electrode materials for supercapacitors, which are energy storage devices that offer high power density and long cycle life. The combination of manganese and nickel oxides in a composite material can lead to enhanced electrochemical performance compared to the individual oxides. nih.gov This is attributed to the synergistic effects between the two metal oxides, which can improve the material's conductivity and provide a greater number of active sites for Faradaic reactions.

Manganese-nickel oxide films and nanoparticles can be synthesized through various methods, including electrodeposition and precipitation. nih.govresearchgate.net Electrodeposited Mn-Ni oxide films have shown porous structures with nanofibers, which is beneficial for electrolyte ion diffusion and results in high specific capacitance. nih.gov For instance, an electrodeposited Mn-Ni oxide electrode exhibited a specific capacitance of 424 F/g. nih.gov

The morphology and structure of the nanoparticles play a crucial role in their supercapacitive performance. For example, nickel oxide nanoparticles doped with manganese have been investigated, with studies showing that the bare NiO electrode can achieve a high specific capacitance of 555 Fg⁻¹ at a scan rate of 10mVs⁻¹. researchgate.net Furthermore, ternary composites incorporating manganese nickel oxide with conductive materials like graphene and polyaniline have demonstrated even higher specific capacitances, reaching up to 1081 F/g at a scan rate of 1 mV/s in one study. cambridge.org

Table 4: Supercapacitive Performance of Manganese-Nickel Oxide-Based Materials

Electrode Material Specific Capacitance Conditions Reference
Electrodeposited Mn-Ni Oxide Film 424 F/g in Na₂SO₄ electrolyte nih.gov
Bare NiO Nanoparticles 555 Fg⁻¹ at 10mVs⁻¹ scan rate researchgate.net
Ni₁/₃Co₁/₃Mn₁/₃(OH)₂ 1,403 F g⁻¹ Initial, in potential window of 0-1.5 V canada.caresearchgate.net
NFG/MnO₂/PANI Composite 1081 F/g at 1 mV/s scan rate cambridge.org
NFG/MnO₂/PANI Composite 815 F/g at 3 A/g current density cambridge.org

Electrocatalysis and Hydrogen Evolution Reaction on Ni-Mn Based Electrodes

Nickel-manganese based materials are being actively researched as cost-effective and efficient electrocatalysts for the hydrogen evolution reaction (HER), a key process in water splitting for hydrogen production. nih.gov The development of non-precious metal catalysts to replace expensive platinum-based catalysts is crucial for the large-scale implementation of water electrolysis. nih.govmdpi.com Alloying nickel with other transition metals like manganese can create a synergistic effect that enhances the catalytic activity. researchgate.netresearchgate.net

The introduction of manganese into nickel-based catalysts can improve their stability and activity for the HER. nih.gov For example, nickel-manganese oxides synthesized via a solvothermal method have shown excellent electrocatalytic activity in alkaline media. nih.gov The morphology of the catalyst, such as the formation of petal-like scales, can provide a large specific surface area, leading to higher reaction efficiency. nih.gov

Table 5: Electrocatalytic Performance of Ni-Mn Based Electrodes for HER

Electrocatalyst Key Finding Media Reference
NiMnO (with 3g PEG) Best electrocatalytic activity among tested samples Alkaline nih.gov
Ni-Fe-Mn Alloy Increased electrocatalytic activity compared to binary Ni-Fe 1 M NaOH researchgate.net
Mn-Ni-S/Nickel Foam Outperformed NiS₂/NF in HER electrocatalysis Alkaline mdpi.com
MnNi-LDH Low overpotential of 225 mV at 10 mA/cm² - acs.org
Ni-Mn Coatings Outstanding catalytic activity and durability Basic researchgate.net

Optical and Photosensor Applications

The unique electronic and optical properties of manganese-nickel oxides have led to their investigation in various light-harvesting and sensing applications. The ability to tune their characteristics through compositional and structural control makes them promising materials for next-generation optoelectronic devices.

Photoconductive Characteristics of Tin-Manganese-Nickel Oxide Thin Films

Non-stoichiometric nanocrystalline Tin-Manganese-Nickel (Sn-Mn-Ni) oxide thin films have been synthesized and characterized for their potential use in photosensors. researchgate.net In one study, thin films with the composition Sn37Mn10Ni53Ox were prepared using thermal evaporation. researchgate.netepa.gov These films demonstrated a significant absorption coefficient of 1.15 x 10⁶ cm⁻¹ within the visible light spectrum. researchgate.netepa.gov

To assess their photoconductive properties, a sandwich-structure photosensor was fabricated, consisting of a p+-Si-substrate, the Sn-Mn-Ni-oxide thin film, and an indium-tin-oxide (ITO) layer. researchgate.net The performance of this device was evaluated under illumination at a wavelength of 460 nm and a bias voltage of 1.0 V, revealing promising characteristics for photosensor applications. researchgate.net The device exhibited a high responsivity of 11.5 A/W. researchgate.net Furthermore, it demonstrated a rapid photo-response with a rise time of 41.2 ms (B15284909) and a fall time of 41.6 ms. researchgate.net These findings suggest that Sn37Mn10Ni53Ox thin films are suitable candidates for applications in visible light photosensors. researchgate.net

Device Characteristics of Sn37Mn10Ni53Ox Thin Film Photosensor

Parameter Value Conditions
Absorption Coefficient 1.15 x 10⁶ cm⁻¹ Visible light spectrum
Responsivity (Rres) 11.5 A/W 1.0 V bias, 460 nm wavelength
Rise Time (tr) 41.2 ms 1.0 V bias, 460 nm wavelength

Optical Properties of Manganese-Nickel Oxide Nanoparticles

Manganese-nickel oxide nanoparticles exhibit distinct optical properties that are largely influenced by their composition and crystal structure. These materials are semiconductors, and their band gap can be tuned by adjusting the ratio of nickel to manganese, making them suitable for various electronic and photovoltaic applications. nih.govnih.gov

Studies on nickel-substituted manganese oxide (NiₓMn₁₋ₓO, with x = 0.0, 0.2, and 0.4) have shown that these compounds possess a face-centered cubic structure. nih.gov The investigation of their optical properties through UV-Vis spectroscopy and the resulting Tauc plots confirm their semiconducting nature. nih.govnih.gov This tunability of the band gap indicates their potential for use in devices like photovoltaics and atom lasers. nih.govnih.gov The morphology of these hydrothermally synthesized nanoparticles evolves from trefoil-shaped for pure MnO to different shapes with the substitution of Ni. nih.gov

The synthesis of manganese oxide nanoparticles by the thermal decomposition of manganese oxalate (B1200264) has also been reported. researchgate.net The optical absorption properties of these nanoparticles were analyzed using DRS UV-Visible spectroscopy to determine their band gap. researchgate.net The broadening of diffraction peaks in XRD analysis indicated the small size of the nanoparticles. researchgate.net

Properties of Nickel-Substituted Manganese Oxide (NiₓMn₁₋ₓO)

Property Observation
Crystal Structure Face-centered cubic
Electronic Nature Semiconductor
Synthesis Method Hydrothermal

Catalytic Properties of Manganese-Nickel Oxides

Manganese-nickel oxides have emerged as versatile and efficient catalysts in various chemical reactions, particularly in oxidation processes. Their catalytic performance is closely linked to their crystal structure, the coordination of the cations, and the synergistic effects between manganese and nickel.

Mixed nickel-manganese oxides can form different crystal structures, such as ilmenite (B1198559) (NiMnO₃) and spinel (NiₓMn₃₋ₓO₄), which have been investigated for the complete oxidation of hydrocarbons like ethyl acetate (B1210297) and benzene, as well as carbon monoxide. capes.gov.br The specific structure plays a crucial role in the catalytic activity. For instance, NiMn₂O₄ spinel oxides have demonstrated high catalytic activity in the partial oxidation of methane, which is attributed to the stability of the structure that allows for a good dispersion of nickel species. researchgate.net The formation of different spinels is dependent on the calcination temperature. researchgate.net

In the context of electrocatalysis, nickel-doped manganese oxide (Ni-MnO₂) nanorods have been synthesized for the oxygen evolution reaction (OER), a key process in water electrolysis for hydrogen production. rsc.orgrsc.org These nanorods, prepared via a hydrothermal method, show enhanced OER activity when doped with Ni. rsc.orgrsc.org This enhancement is attributed to the electronic interaction between Ni and Mn, which tunes the adsorption energy of the OH* intermediate. rsc.orgrsc.org The most active formulation, Ni₀.₀₁₆MnO₂/CP, achieved a current density of 10 mA cm⁻² at a low overpotential of 390 mV in an acidic medium (0.1 M HClO₄). rsc.org The synergistic effect between Ni³⁺ and Mn³⁺ species has also been noted to promote the electrocatalytic oxygen evolution reaction in porous nickel oxide nanosheets modulated with manganese. acs.org

Catalytic Applications of Manganese-Nickel Oxides

Catalyst Reaction Key Finding
NiMnO₃ (ilmenite), NiₓMn₃₋ₓO₄ (spinel) Complete oxidation of ethyl acetate, benzene, CO Crystal structure and cation coordination affect catalytic performance. capes.gov.br
NiMn₂O₄ (spinel) Partial oxidation of methane High activity due to structural stability and dispersion of Ni species. researchgate.net
Ni-MnO₂ nanorods Oxygen Evolution Reaction (OER) Ni-doping enhances activity by tuning OH* adsorption energy. rsc.orgrsc.org

Alloying Effects and Ternary/quaternary Systems Involving Ni₃mn

Ni₃Mn-X (X = Fe, Co, Al, Si, Ti, V) Substitutional Alloys

The substitution of manganese or nickel atoms in the Ni₃Mn lattice by other elements (X) provides a powerful tool to manipulate its atomic, electronic, and magnetic structures. This section explores the influence of key ternary additions on the properties of Ni₃Mn.

Influence of Ternary Additions on Atomic Order Parameters

The degree of atomic ordering in Ni₃Mn alloys, which is crucial for many of their properties, is highly sensitive to the addition of ternary elements. Neutron diffraction studies have been instrumental in quantifying these effects.

The addition of aluminum (Al) to form Ni₃(Mn,Al) alloys has been shown to influence the long-range order (LRO) parameter. In microcrystalline Ni₃Mn-Ni₃Al systems, a perfect long-range order is established in the γ' phase near crystallization temperatures. As the volume fraction of the γ' phase changes, the LRO parameter (S) is retained. researchgate.net This suggests a robust ordering mechanism in the presence of aluminum.

Similarly, the substitution of Mn with titanium (Ti) in Ni₃Mn-Ni₃Ti microcrystalline alloys, produced by melt quenching, has been investigated. Neutron diffraction has been used to determine the concentration dependencies of both long- and short-range order parameters. researchgate.net The γ'-phase microcrystals in these alloys exhibit a high degree of long-range order compared to bulk alloys. researchgate.net

The introduction of vanadium (V) into the Ni₃Mn lattice, creating Ni₃(Mn₁₋ₓVₓ) alloys, has revealed an interesting phenomenon. An increase in the long-range order parameter following the L1₂ pattern has been observed after rapid quenching from the melt. researchgate.net This is attributed to a high degree of supersaturation with excess quenching vacancies, which enhances the diffusion mobility of atoms. researchgate.net

While detailed quantitative data on the influence of iron (Fe) , cobalt (Co) , and silicon (Si) on the long-range order parameter of Ni₃Mn are less explicitly documented in readily available literature, the changes in electronic and magnetic properties upon their addition indirectly suggest a modification of the atomic arrangement. For instance, studies on plastic-deformed Si-doped Ni₃Mn have shown a disordered face-centered cubic structure. researchgate.net

Table 1: Influence of Ternary Additions on Atomic Ordering in Ni₃Mn

Ternary Element (X) Alloy System Effect on Long-Range Order (LRO) Reference
Aluminum (Al) Ni₃Mn-Ni₃Al Promotes perfect LRO in the γ' phase. researchgate.net researchgate.net
Titanium (Ti) Ni₃Mn-Ni₃Ti Induces high LRO in γ' phase microcrystals. researchgate.net researchgate.net
Vanadium (V) Ni₃(Mn₁₋ₓVₓ) Increases LRO after melt quenching. researchgate.net researchgate.net
Silicon (Si) Si-doped Ni₃Mn Can result in a disordered FCC structure. researchgate.net researchgate.net

Effects on Electronic Structure and Transport Phenomena

The electronic band structure and resulting transport properties of Ni₃Mn are significantly altered by ternary additions. These changes are often linked to modifications in the Fermi surface and the mobility of charge carriers.

The alloying of Ni₃Mn with iron (Fe) and cobalt (Co) in Ni₂(Mn, Fe) and Ni₃(Mn, Co) ternary alloys leads to notable changes in their electronic structure. aip.org Experimental measurements of the Hall effect, absolute thermal electromotive force (emf), internal saturation induction, Nernst-Ettingshausen constant, and electrical resistivity have been conducted. aip.org The results indicate a decrease in the contribution of the hole sections of the Fermi surface to the transport processes, accompanied by a significant increase in the contribution from the electron sections. aip.org This translates to a decrease in the mobility of 3d-like holes and a considerable increase in the mobility of 4s-like electrons. aip.org

Studies on silicon (Si) -doped Ni₃Mn alloys have also been performed. While detailed electronic transport data is scarce, the observed changes in magnetic properties suggest a modification of the electronic structure. researchgate.net The influence of titanium (Ti) and vanadium (V) on the electronic structure and transport phenomena of Ni₃Mn is an area that requires more extensive research to provide a comprehensive understanding.

Table 2: Effects of Ternary Additions on Electronic and Transport Properties of Ni₃Mn

Ternary Element (X) Alloy System Observed Effects Reference
Iron (Fe) Ni₂(Mn, Fe) Decreased hole contribution, increased electron contribution to transport. aip.org aip.org
Cobalt (Co) Ni₃(Mn, Co) Decreased hole mobility, increased electron mobility. aip.org aip.org
Aluminum (Al) Ni₃Mn₁₋ₓAlₓ Improves electrical conductivity. researchgate.net researchgate.net

Modification of Magnetic Properties and Phase Transition Temperatures

The magnetic behavior of Ni₃Mn, including its ferromagnetic ordering and Curie temperature, is strongly influenced by the type and concentration of the substitutional element.

The addition of aluminum (Al) to Ni₃Mn maintains the ferromagnetic character of the alloy. researchgate.net However, it leads to a decrease in both the local and total magnetic moments. researchgate.net

The substitution with cobalt (Co) in Ni-Mn-Ga alloys has been shown to have a significant impact on phase transition temperatures. The addition of Co to Ni sites decreases the martensitic phase transition temperature (Tₘ), while the addition of Co to Mn sites leads to a considerable increase in Tₘ. researchgate.net The Curie temperature (T𝒸) increases upon the substitution of Fe or Co for Ni. researchgate.net

In silicon (Si) -doped Ni₃Mn alloys, significant differences in magnetic properties have been observed between deformed and undeformed specimens, which both exhibit a disordered face-centered cubic structure. researchgate.net The Néel temperatures were found to be 87.5 K and 62.5 K for deformed and undeformed samples, respectively. researchgate.net The paramagnetic Curie temperatures were -325 K and 125 K, respectively, and the effective magnetic moments per metal atom were 3.51 µB and 0.41 µB, respectively. researchgate.net These differences are attributed to the distortion of the crystal lattice and the resulting change in the local environment of the magnetic atoms due to plastic deformation. researchgate.net

Systematic investigations on the effect of titanium (Ti) and vanadium (V) on the magnetic properties of Fe₃Al alloys suggest that these elements, when added to a magnetic host, can alter the magnetic and electronic structure. researchgate.net While this study is not directly on Ni₃Mn, it provides insights into the potential effects of these elements. For instance, elements to the left of Fe in the periodic table, like Ti and V, tend to prefer specific sites in the ordered structure, which can lead to changes in the magnetic character. researchgate.net

Table 3: Modification of Magnetic Properties and Phase Transition Temperatures in Ni₃Mn-X Alloys

Ternary Element (X) Alloy System Key Findings Reference
Aluminum (Al) Ni₃Mn₁₋ₓAlₓ Maintains ferromagnetism; decreases magnetic moments. researchgate.net researchgate.net
Cobalt (Co) Ni-Mn-Ga Tₘ decreases with Co on Ni sites, increases with Co on Mn sites; T𝒸 increases with Co on Ni sites. researchgate.net researchgate.net
Silicon (Si) Si-doped Ni₃Mn Néel temperature and magnetic moment are sensitive to deformation. researchgate.net researchgate.net

Complex Mn-Ni-X Systems (X = Si, Cu, Ga, Ge, Sn, In)

The addition of a third element to the Mn-Ni system creates a vast compositional space with diverse phase stability and transformation behaviors. Thermodynamic modeling plays a crucial role in navigating this complexity and predicting the properties of these ternary and quaternary alloys.

Thermodynamic Modeling of Multi-component Manganese-Nickel Systems

The CALPHAD (CALculation of PHAse Diagrams) method is a powerful tool for the thermodynamic modeling of multi-component systems. arxiv.org It allows for the prediction of phase diagrams and thermodynamic properties based on the Gibbs energies of the individual phases. arxiv.org

For the Mn-Ni-Si system , a thermodynamic modeling approach coupled with key experiments has been employed. arxiv.orgresearchgate.net A self-consistent set of thermodynamic parameters has been obtained, allowing for the calculation of isothermal sections and the complete liquidus projection. arxiv.org

The Mn-Ni-Cu system has also been the subject of thermodynamic modeling to aid in the design of magnetocaloric materials. aip.org Thermodynamic optimization of the Mn-Ni-Cu ternary system and its sub-binaries has been performed using the CALPHAD approach. aip.org

In the Mn-Ni-Ga system , physics-based third-generation CALPHAD models have been applied to provide more accurate thermodynamic descriptions, especially for magnetic properties. pitt.edu Ab initio calculations have also been used to explore the compositional variations of structural stability and magnetic properties across a wide range of Ni-Mn-Ga compositions. arxiv.orgepj-conferences.org

While detailed CALPHAD assessments for the Mn-Ni-Ge , Mn-Ni-Sn , and Mn-Ni-In systems are less prevalent in the literature, first-principles calculations have been used to study the structural stability and magnetic properties of Mn₃Z (Z = Ge, Sn, In) Heusler alloys. mdpi.com These studies show that the stability of the cubic versus the tetragonal phase is dependent on the atomic radius of the Z atom. mdpi.com For Mn-Ni-Sn alloys, phase diagrams have been constructed based on magnetization and permeability measurements. researchgate.net

Table 4: Thermodynamic Modeling Approaches for Mn-Ni-X Systems

System Modeling Approach Key Outcomes Reference(s)
Mn-Ni-Si CALPHAD, Experimental Self-consistent thermodynamic parameters, phase diagrams. arxiv.orgresearchgate.net arxiv.orgresearchgate.net
Mn-Ni-Cu CALPHAD, Experimental Thermodynamic database for magnetocaloric material design. aip.org aip.org
Mn-Ni-Ga CALPHAD (3rd Gen), Ab initio Improved magnetic property description, compositional maps of stability. arxiv.orgpitt.eduepj-conferences.org arxiv.orgpitt.eduepj-conferences.org
Mn-Ni-Ge First-principles Stability trends of cubic vs. tetragonal phases. mdpi.com mdpi.com
Mn-Ni-Sn Experimental, First-principles Phase diagram construction, stability trends. researchgate.netmdpi.com researchgate.netmdpi.com
Mn-Ni-In First-principles Stability trends of cubic vs. tetragonal phases. mdpi.com mdpi.com

Phase Stability and Transformation Behavior in Ternary and Quaternary Compositions

The stability of phases and the nature of their transformations are critical determinants of the functional properties of Mn-Ni-X alloys.

In the Mn-Ni-Si system , the G phase (Mn₆Ni₁₆Si₇) is a significant intermetallic compound that can precipitate in these alloys and is known to cause embrittlement in certain steels. researchgate.net The transformation to the G phase can occur during annealing and involves significant changes in chemical composition. researchgate.net

The Mn-Ni-Cu system is of interest for magnetocaloric applications, and understanding the phase transition between the austenite (B1171964) and martensite (B1171850) phases is crucial. aip.org Thermodynamic modeling helps to identify compositions where this first-order phase transformation occurs around room temperature. aip.org

Ni-Mn-Ga alloys are well-known ferromagnetic shape memory alloys that exhibit a thermoelastic martensitic transformation. psu.edu The stability of the parent β-phase is governed by the Hume-Rothery mechanism, and the transformation temperature is highly sensitive to composition. psu.edu First-principles calculations have shown that for stoichiometric Ni₂MnGa, the tetragonal NM martensite is the most stable phase compared to the cubic austenite and the modulated monoclinic martensite. researchgate.net The addition of Fe or Co to Ni-Mn-Ga alloys significantly influences the martensitic transformation and Curie temperatures. researchgate.net

In Mn-Ni-Ge and Mn-Ni-Sn alloys, martensitic and magnetic phase transformations have been investigated. In MnNiGe₁₋ₓSnₓ alloys, increasing Sn substitution decreases the martensitic transformation temperature and alters the magnetic structure of the martensite. arxiv.org For Fe-substituted Ni-Mn-Sn alloys, the martensitic transition starting temperature decreases steeply with increasing Fe content. researchgate.net

The stability of phases in Ni-(Co)-Mn-Z (Z = Ga, In, Sn) Heusler alloys has been studied, revealing that only a few compositions, such as Ni₁.₅Co₀.₅MnGa and Ni₂MnGa, demonstrate stability in both cubic and tetragonal structures with ferromagnetic ordering. jdigitaldiagnostics.com

Metallurgical Processes and Material Processing Considerations

Recovery and Separation of Manganese and Nickel in Hydrometallurgical Processesresearchgate.netscirp.orgscirp.org

Hydrometallurgy is a primary method for extracting and purifying manganese and nickel from various sources, including ores and secondary materials like industrial wastes and spent batteries. researchgate.netscirp.orgscirp.orgmetall-mater-eng.com This approach involves dissolving the target metals in an aqueous solution and then selectively separating them. The chemical similarity of manganese and nickel, however, presents a significant challenge in achieving efficient separation. researchgate.net

Hydrometallurgical flowsheets typically consist of several key stages:

Leaching: The initial step where acids or bases are used to dissolve the metals from the raw material into a pregnant leach solution (PLS). scirp.org

Purification: Removal of impurities from the PLS. This is a critical step as leach liquors often contain a variety of other ions such as iron, copper, cobalt, and zinc. scirp.orgscirp.org

Separation and Recovery: Isolating the desired metals from the purified solution. Common techniques include precipitation, solvent extraction, and ion exchange. scirp.orgscirp.org

The choice of specific processes within a hydrometallurgical circuit depends on the composition of the feed material and the desired purity of the final products. For manganese and nickel, the separation is often complicated by their close positions on the solubility diagram, making simple precipitation methods difficult. scirp.org Therefore, more advanced or combined techniques are frequently employed to achieve effective separation.

Precipitation Methods for Manganese Removal and Recoveryresearchgate.net

Precipitation is a fundamental technique used to selectively remove manganese from solutions containing nickel and other valuable metals. This process involves altering the chemical conditions of the solution, such as pH or oxidation state, to cause manganese to form a solid compound that can be physically separated.

One common approach is hydroxide (B78521) precipitation , where the pH of the solution is raised. However, the close proximity of the precipitation pH for manganese and nickel hydroxides makes their separation by this method alone challenging. scirp.org A more effective strategy involves combining hydroxide precipitation with other methods. For instance, in the Cawse Laterite Process, a mixed hydroxide precipitate containing nickel, cobalt, and some manganese is first formed. This precipitate is then selectively leached with an ammonia solution, which dissolves nickel and cobalt as ammine complexes, leaving the manganese behind in the solid residue. scirp.orgscirp.org

Oxidative precipitation is another widely used method that offers better selectivity. researchgate.net This technique involves oxidizing divalent manganese ions (Mn²⁺) to a higher oxidation state, typically forming manganese dioxide (MnO₂) or other manganese oxides, which are less soluble and precipitate out of the solution. researchgate.net Oxidizing agents such as SO₂/O₂ mixtures, ozone, or potassium permanganate can be used. researchgate.netcore.ac.ukacs.org The oxidative precipitation of manganese can be effectively controlled by adjusting the pH, allowing for its selective removal from solutions containing cobalt and nickel with minimal co-precipitation of these valuable metals. researchgate.net For example, using an SO₂/air gas mixture, manganese can be selectively precipitated at a pH of 3-4. researchgate.net

Sulfide precipitation provides an alternative route for separation. By introducing a sulfide source, other metal ions like copper, nickel, and cobalt can be precipitated as metal sulfides, while manganese remains in the solution under controlled conditions. scirp.orgscirp.org

Finally, carbonate precipitation can also be employed for manganese recovery. In the presence of ammonia, manganese can be precipitated as manganese carbonate, while nickel and cobalt form stable ammine complexes in the solution, enabling their separation. scirp.org

Table 1: Comparison of Precipitation Methods for Manganese Separation from Nickel

Precipitation Method Principle Key Parameters Selectivity for Mn over Ni
Hydroxide Precipitation Increase in pH to form insoluble metal hydroxides. pH Low; difficult to separate due to similar precipitation pH.
Oxidative Precipitation Oxidation of Mn²⁺ to form less soluble higher oxides (e.g., MnO₂). pH, Oxidizing agent (e.g., SO₂/O₂, O₃) High; allows for selective precipitation of Mn at controlled pH.
Sulfide Precipitation Formation of insoluble metal sulfides. pH, Sulfide concentration Moderate; can precipitate Ni while leaving Mn in solution.
Carbonate Precipitation Formation of insoluble manganese carbonate. pH, Presence of complexing agents (e.g., ammonia) Good; Ni can be kept in solution as a stable ammine complex.

Solvent Extraction in Metal Recovery from Manganese Nodulesresearchgate.net

Manganese nodules, found on the deep seabed, are rich sources of valuable metals, including manganese, nickel, cobalt, and copper. Hydrometallurgical processing, particularly solvent extraction, plays a crucial role in separating and recovering these metals from the leach liquors obtained after dissolving the nodules. researchgate.netresearchgate.net

Solvent extraction is a process that involves using an organic liquid (the extractant) that is immiscible with the aqueous leach solution to selectively extract specific metal ions. The process generally involves the following steps:

Extraction: The aqueous leach solution is mixed with the organic solvent. The target metal ion forms a complex with the extractant and transfers to the organic phase.

Scrubbing: The loaded organic phase is washed with a specific solution to remove any co-extracted impurities.

Stripping: The metal is recovered from the organic phase by treating it with another aqueous solution (the stripping agent), which reverses the extraction process.

In the context of manganese nodules, after leaching, the solution typically contains a mixture of metals. A multi-step solvent extraction process is often designed to separate them sequentially. For instance, copper might be extracted first using an extractant like LIX 84I. researchgate.net Following copper removal, other impurities like zinc can be extracted. Subsequently, manganese can be selectively extracted using an extractant such as sodium di-2-ethylhexyl phosphoric acid (Na-D2EHPA). researchgate.net After manganese extraction, nickel can then be recovered from the remaining solution using the same extractant under different conditions. researchgate.net

Research has demonstrated the high efficiency of this method, with manganese extraction efficiencies reaching up to 99.93% using Na-D2EHPA. researchgate.net The stripping of manganese from the loaded organic phase is typically achieved using an acidic solution, such as sulfuric acid. researchgate.net

Table 2: Example of a Solvent Extraction Scheme for Metals from Manganese Nodule Leach Liquor

Step Target Metal Extractant Stripping Agent
1 Copper (Cu) LIX 84I -
2 Zinc (Zn) D2EHPA -
3 Manganese (Mn) Na-D2EHPA Sulfuric Acid (H₂SO₄)
4 Nickel (Ni) Na-D2EHPA Sulfuric Acid (H₂SO₄)

Influence of Processing on Microstructure and Deformation Behavior of Mn-Ni Steelsresearchgate.net

The mechanical properties of manganese-nickel (Mn-Ni) steels are intricately linked to their microstructure, which is, in turn, heavily influenced by the thermomechanical processing route employed. semanticscholar.orgsoton.ac.uk Processing parameters such as rolling temperature and subsequent annealing treatments play a critical role in determining the final phase composition, grain size, and austenite (B1171964) stability, which collectively govern the steel's strength, ductility, and deformation behavior. researchgate.netmdpi.com

In medium-manganese steels, the addition of nickel is explored to enhance mechanical properties. researchgate.net Nickel acts as an austenite stabilizer and can partition to the austenite phase during intercritical annealing. researchgate.net This partitioning enhances the stability of retained austenite, which is crucial for achieving a good combination of strength and ductility through the Transformation-Induced Plasticity (TRIP) effect, where the retained austenite transforms to hard martensite (B1171850) during deformation. researchgate.net

Different processing routes, such as intercritical rolling and cold rolling followed by intercritical annealing, can lead to distinct grain structures due to variations in recrystallization behavior. researchgate.net For instance, warm rolling of high manganese steels can be used to control the predominant deformation mechanism during processing. mdpi.com At higher temperatures, dislocation glide is the primary mechanism, while at lower temperatures, deformation twinning becomes more pronounced. mdpi.com This allows for tailoring the microstructure and, consequently, the mechanical properties. A significant increase in yield strength can be achieved through warm rolling while maintaining notable ductility due to the activation of twinning during subsequent deformation at room temperature. mdpi.com

Post-deformation annealing is another critical processing step. soton.ac.uk In an Fe-Ni-Mn steel processed by high-pressure torsion, subsequent annealing can introduce a large fraction of fine austenite grains into the martensitic microstructure. soton.ac.uk The size and stability of this reversed austenite are dependent on the annealing time and temperature. This processing can lead to an outstanding combination of high ultimate tensile strength and good ductility, attributed to the refined grain structure and the presence of the shear-formed austenite. soton.ac.uk

The addition of nickel can also influence the formation of precipitates, such as NiAl intermetallics, which can further affect the mechanical properties. researchgate.net However, increasing nickel content can sometimes have detrimental effects, such as promoting the formation of coarse-grained coalesced bainite, which can reduce toughness. cam.ac.uk Therefore, a careful balance of composition and processing parameters is essential to optimize the microstructure and achieve the desired mechanical performance in Mn-Ni steels.

Table 3: Influence of Processing on Mn-Ni Steel Properties

Processing Technique Effect on Microstructure Impact on Mechanical Properties
Intercritical Annealing Promotes partitioning of Ni to austenite, increasing its stability. Enhances strength-ductility combination via the TRIP effect.
Warm Rolling Controls deformation mechanisms (slip vs. twinning) by adjusting temperature. Increases yield strength while retaining ductility.
Post-Deformation Annealing Introduces fine, reversed austenite grains into the martensitic matrix. Achieves a superior combination of ultimate tensile strength and fracture strain.
High-Pressure Torsion Creates an ultrafine-grained martensitic microstructure. Significantly increases hardness and strength.

Future Research Directions and Open Questions

Exploration of Novel Ni₃Mn-based Composites and Heterostructures

Future research will increasingly focus on the design and synthesis of Ni₃Mn-based composites and heterostructures to unlock new functionalities and enhance existing properties. The inherent properties of Ni₃Mn, such as its potential for high strength and specific magnetic characteristics, make it an attractive component in multiphase materials.

One promising avenue is the development of Nickel-based alloy metal matrix composites (NAMMCs) where Ni₃Mn acts as the matrix or a reinforcing phase. Research on other nickel-based composites has shown that the introduction of reinforcements can lead to significant improvements in high-temperature strength, thermal fatigue resistance, and oxidation resistance. mdpi.com Future studies could explore the incorporation of ceramic nanoparticles (e.g., TiC) or other metallic phases into a Ni₃Mn matrix to create materials with superior mechanical performance for demanding applications.

Another area of exploration lies in the fabrication of Ni₃Mn-containing heterostructures and thin films . For instance, the development of Ni/Ni₃N composite films has demonstrated that layering different nickel compounds can result in materials with enhanced hardness, wear resistance, and corrosion resistance. mdpi.com Similar strategies could be applied to create Ni/Ni₃Mn or other multilayered systems. These heterostructures could exhibit unique interfacial properties and functionalities not present in the bulk material. The synthesis of such structures could be achieved through techniques like multi-target co-sputtering, which allows for precise control over layer thickness and composition. mdpi.com

The creation of these novel composites and heterostructures presents several research questions:

What are the most effective reinforcing phases or layers to combine with Ni₃Mn to achieve specific property enhancements?

What are the optimal processing techniques to fabricate these complex materials while controlling the desired microstructure and phase distribution?

Advanced In-situ Characterization of Dynamic Ordering and Phase Transformations

A fundamental understanding of the dynamic processes of atomic ordering and phase transformations in Ni₃Mn is crucial for controlling its properties. Future research will heavily rely on advanced in-situ characterization techniques to observe these phenomena in real-time and under various stimuli such as temperature and stress.

The order-disorder transition in Ni₃Mn, which significantly impacts its magnetic and mechanical behavior, is a key area for investigation. While the equilibrium ordered (L1₂) and disordered (A1) states are well-known, the kinetics and mechanisms of the transformation are not fully understood. Advanced in-situ techniques like High-Energy X-ray Diffraction (HEXRD) and Transmission Electron Microscopy (TEM) are powerful tools for probing these dynamic changes. In-situ HEXRD can provide continuous information on phase fractions and lattice parameters during thermal cycling, offering insights into the kinetics of ordering and the partitioning of elements between different phases. frontiersin.org Similarly, in-situ TEM allows for direct observation of the nucleation and growth of ordered domains and the movement of interfaces during phase transformations. researchgate.netyoutube.comnih.gov

The study of ordering kinetics in other intermetallic systems, such as Ni-Mn-based Heusler alloys, has revealed complex relaxation processes and the influence of factors like quenched-in vacancies. researchgate.nettum.de Similar in-situ studies on Ni₃Mn could elucidate the atomistic mechanisms of ordering, including the role of diffusion pathways and the potential for intermediate ordered states. univie.ac.at

Key open questions that can be addressed by advanced in-situ characterization include:

What are the precise atomic pathways and activation energies for the L1₂ to A1 transformation and vice versa?

How do external fields, such as stress or magnetic fields, influence the ordering kinetics and the resulting domain structure?

Can in-situ techniques be used to map the evolution of local order and its correlation with macroscopic properties in real-time?

Integration of Machine Learning and Artificial Intelligence in Ni₃Mn Material Design

The traditional trial-and-error approach to materials discovery is time-consuming and expensive. The integration of machine learning (ML) and artificial intelligence (AI) offers a paradigm shift in the design and optimization of Ni₃Mn-based materials. nih.gov These computational tools can significantly accelerate the development cycle by predicting material properties, identifying promising compositions, and guiding experimental efforts. tum.de

AI and ML models can be trained on existing experimental and computational databases to learn the complex relationships between chemical composition, processing parameters, and material properties. researchgate.net For instance, a machine learning model could be developed to predict the degree of long-range order in Ni₃Mn as a function of annealing temperature and time, based on a dataset of experimental measurements. This would allow for the rapid optimization of heat treatment protocols to achieve desired properties. researchgate.net

Furthermore, AI can be employed in the design of novel Ni₃Mn-based alloys with specific target properties. By using generative models or optimization algorithms, researchers can explore vast compositional spaces to identify new alloys with enhanced strength, specific magnetic behavior, or improved stability. frontiersin.orgmdpi.com This data-driven approach can uncover non-intuitive relationships and suggest novel alloying strategies that might be overlooked by human intuition alone. The development of "explainable AI" is also crucial to understand the reasoning behind the AI's predictions, providing new scientific insights into the factors governing material properties. frontiersin.org

Future research in this area will likely focus on:

Developing robust and accurate ML models for predicting the properties of Ni₃Mn and its alloys.

Utilizing AI for the de novo design of Ni₃Mn-based composites and heterostructures with tailored functionalities.

Combining ML with high-throughput experiments and simulations to create a closed-loop, autonomous material discovery platform. mdpi.com

The synergy between advanced experimental techniques and powerful computational tools holds the key to unlocking the full potential of Ni₃Mn and paving the way for the next generation of advanced materials.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.